Telluroxozinc
Description
Structure
2D Structure
Properties
CAS No. |
1315-11-3 |
|---|---|
Molecular Formula |
TeZn |
Molecular Weight |
193.0 g/mol |
IUPAC Name |
tellurium;zinc |
InChI |
InChI=1S/Te.Zn |
InChI Key |
NSRBDSZKIKAZHT-UHFFFAOYSA-N |
Canonical SMILES |
[Zn]=[Te] |
Other CAS No. |
1315-11-3 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Theoretical Frameworks and Computational Modeling of Zinc Telluride
Density Functional Theory (DFT) Applications in Zinc Telluride
Density Functional Theory (DFT) stands as a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of ZnTe, DFT has been instrumental in elucidating its fundamental characteristics.
The Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA) are exchange-correlation functionals within DFT that are foundational to understanding the properties of materials like ZnTe. The LDA+U method is an extension that improves the description of on-site Coulomb interactions, which is particularly important for localized electrons.
In a study on point defects in ZnTe, GGA+U density functional theory calculations were employed to investigate vacancies, interstitials, and anti-site defects. irjet.net This methodology allowed for the consideration of five different charge states for each defect, ranging from +2 to -2. irjet.net The LDA method has been utilized in conjunction with the Tight Binding-Linear Muffin-Tin Orbital (TB-LMTO) program to study the electronic band features of ZnTe. researchgate.net The inclusion of the Hubbard U term in the LDA+U approach helps to correct for the underestimation of the band gap that is often a limitation of standard LDA and GGA functionals, leading to results that are in better agreement with experimental data. cam.ac.uk
| Methodology | Application in Zinc Telluride Studies | Key Findings |
| GGA+U | Investigation of native point defects (vacancies, interstitials, anti-site defects) and their various charge states. irjet.net | Determined the stability of different defect types and their influence on electronic properties. irjet.net |
| LDA | Calculation of electronic band structure and density of states. researchgate.net | Provided fundamental insights into the electronic characteristics of ZnTe. researchgate.net |
| LDA+U | Correction of band gap underestimation and improved description of localized electrons. cam.ac.uk | Yielded more accurate electronic property predictions that align better with experimental observations. cam.ac.uk |
The Full Potential Linearized Augmented Plane Wave (FP-LAPW) method is a highly accurate computational technique for solving the Kohn-Sham equations of DFT. This method is known for its precision in calculating the electronic structure of crystalline solids. While specific studies applying the FPLAPW method directly to Zinc Telluride were not identified in the provided search results, its application to similar semiconductor compounds underscores its relevance and potential for yielding high-fidelity results for ZnTe. The method does not rely on shape approximations for the potential and charge density, making it a robust tool for detailed electronic structure analysis.
The ultrasoft pseudopotential (USPP) method was introduced to allow for calculations to be performed with the lowest possible cutoff energy for the plane-wave basis set. cam.ac.uk This is achieved by relaxing the norm-conservation constraint of traditional pseudopotentials, which significantly reduces the computational cost, especially for systems containing elements with tightly bound valence orbitals. cam.ac.ukwikipedia.org The approach involves augmenting the electron density in the core regions to recover the full electronic charge. cam.ac.uk While the direct application of USPP to Zinc Telluride is not detailed in the provided search results, its utility in efficiently modeling semiconductor materials makes it a relevant theoretical tool for the study of ZnTe.
The Kohn-Sham equations are a cornerstone of DFT, transforming the complex many-electron problem into a more manageable set of single-electron equations. nih.gov The solutions to these equations, the Kohn-Sham orbitals, are used to construct the electron density of the system. nih.gov
In the study of Zinc Telluride, the Tight Binding Muffin Tin Orbital (TB-LMTO) program has been used to calculate the Kohn-Sham eigenvalues within the DFT framework. researchgate.net This approach allows for the determination of the electronic band structure and density of states. researchgate.net The process involves an iterative procedure to achieve a self-consistent solution for the Kohn-Sham potential and the electron density. afit.edu The calculated band structure for ZnTe using this method shows it to be a direct-band gap semiconductor. researchgate.net
Studies of Point Defects and Impurities in Zinc Telluride
Point defects, which are imperfections in the crystal lattice at a single atomic site, play a crucial role in determining the electrical and optical properties of semiconductors like Zinc Telluride. aps.org
Native point defects in ZnTe include vacancies (a missing atom from a lattice site), interstitials (an atom located in a non-lattice site), and anti-site defects (an atom of one type occupying a site normally occupied by the other type of atom). irjet.net Computational studies using DFT have been instrumental in understanding the formation energies and stability of these defects.
Research has shown that under tellurium-rich conditions, the concentration of holes in ZnTe is significantly higher than that of free electrons. irjet.net The zinc vacancy is identified as a double acceptor, creating shallow acceptor levels near the valence band maximum, which facilitates p-type conduction. irjet.net In contrast, zinc interstitials act as shallow donors. cam.ac.uk
The stability of various native point defects in ZnTe has been investigated, with studies indicating that zinc vacancies (VZn), zinc interstitials (Zni2+), and tellurium anti-sites (TeZn2+) are among the most stable defects. irjet.net The formation energy of these defects is a key factor in determining their concentration in the material.
| Defect Type | Description | Electronic Role | Relative Stability |
| Zinc Vacancy (VZn) | A missing zinc atom from its lattice site. irjet.net | Double acceptor, mediates p-type conduction. irjet.net | Found to be one of the most stable defects. irjet.net |
| Zinc Interstitial (Zni) | A zinc atom occupying a non-lattice position. cam.ac.uk | Shallow donor. cam.ac.uk | The Zni2+ charge state is highly stable. irjet.net |
| Tellurium Anti-site (TeZn) | A tellurium atom on a zinc lattice site. irjet.net | Can act as a donor. | The TeZn2+ charge state is among the most stable. irjet.net |
| Tellurium Vacancy (VTe) | A missing tellurium atom from its lattice site. | Can act as a donor. | Generally higher formation energy than anti-site defects. |
| Zinc Anti-site (ZnTe) | A zinc atom on a tellurium lattice site. | Can act as an acceptor. | Stability is dependent on growth conditions. |
Native Point Defects: Vacancies, Interstitials, and Anti-site Defects
Zinc Vacancies (VZn)
Theoretical models consistently show that zinc vacancies are the primary contributors to the native p-type conductivity of ZnTe. acs.org GGA+U calculations indicate that the zinc vacancy acts as a double acceptor, introducing shallow acceptor levels approximately 0.05 eV above the valence band maximum. acs.org This proximity to the valence band facilitates the thermal excitation of electrons from the valence band to the vacancy level, leaving behind mobile holes and thus giving rise to p-type conduction.
Zinc Interstitials (Zni)
Computational analyses have identified the doubly charged zinc interstitial (Zni2+) as one of the most stable intrinsic defects in zinc telluride. acs.org These defects, where a zinc atom occupies a site not part of the regular crystal lattice, can influence the electronic and structural properties of the material.
Tellurium Vacancies (VTe)
While less extensively documented in readily available theoretical studies, tellurium vacancies, or the absence of a tellurium atom from its lattice site, are another fundamental point defect in ZnTe. Research has suggested the formation of defect complexes involving tellurium vacancies, such as the VTe–Tei (tellurium vacancy-tellurium interstitial) complex, which can affect the crystal quality and photoelectric properties of ZnTe. aps.org
Tellurium Antisites (TeZn)
First-principles calculations have identified the tellurium antisite in its doubly positive charge state (TeZn2+) as a particularly stable intrinsic defect. acs.org In this configuration, a tellurium atom occupies a lattice site that should be occupied by a zinc atom. The stability of this defect suggests its significant presence and influence on the material's properties.
Impurity Defects and Their Impact on Electronic Structure
The intentional introduction of impurity atoms, or doping, is a crucial technique for tailoring the electronic properties of semiconductors. In ZnTe, various impurities have been investigated theoretically and experimentally to control its conductivity. For instance, copper (Cu) has been identified as a promising p-type dopant. Theoretical considerations and experimental results suggest that when copper substitutes for zinc (CuZn), it can introduce acceptor states near the valence band, thereby increasing the hole concentration and enhancing the p-type conductivity of ZnTe. mdpi.com
Electronic Structure Calculations and Band Engineering
Zinc telluride is a direct band gap semiconductor, a property that makes it highly suitable for optoelectronic applications. wikipedia.orgchalcogen.ro The valence band maximum and the conduction band minimum both occur at the Γ point in the Brillouin zone. nih.gov Theoretical calculations employing density functional theory (DFT) have been extensively used to analyze the electronic band structure of ZnTe. nih.govirjet.net
The calculated band gap of ZnTe can vary depending on the computational method and the exchange-correlation functional used. For instance, the Local Density Approximation (LDA) tends to underestimate the band gap, with calculated values around 1.362 eV. researchgate.net More advanced techniques like the Tran–Blaha modified Beck–Johnson (TB-mBJ) potential provide results in better agreement with experimental values. nih.gov Experimental measurements at room temperature place the direct band gap of ZnTe at approximately 2.26 eV. wikipedia.orgchalcogen.ro The preparation method and conditions can also influence the measured band gap. For example, the band gap of screen-printed ZnTe films was found to increase with higher sintering temperatures. researchgate.net Similarly, for thin films prepared by chemical bath deposition, the energy gap was observed to decrease with increased precipitation time. chalcogen.ro
The density of states (DOS) analysis reveals the contributions of different atomic orbitals to the electronic bands. In the valence band of ZnTe, there is significant hybridization between the p-orbitals of Tellurium (Te) and the d-orbitals of Zinc (Zn). nih.gov Specifically, the upper part of the valence band is primarily composed of Te 5p states, while the lower part has contributions from Zn 3d states. icmp.lviv.ua The conduction band is mainly formed by the s and p states of both Zn and Te atoms. nih.gov
| Method/Condition | Band Gap (eV) | Reference |
|---|---|---|
| Experimental (Room Temperature) | 2.26 | wikipedia.orgchalcogen.ro |
| DFT (LDA) | 1.362 | researchgate.net |
| DFT (TB-LMTO with LDA) | 0.97 | irjet.net |
| Screen-Printed Film (Sintered at 400°C) | 2.67 | researchgate.net |
| Screen-Printed Film (Sintered at 500°C) | 3.01 | researchgate.net |
| Chemical Bath Deposition (30 min) | 3.2 | chalcogen.ro |
| Chemical Bath Deposition (70 min) | 2.5 | chalcogen.ro |
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. jimdo.comyoutube.com This interaction can significantly influence the electronic band structure of materials, particularly those containing heavy elements like tellurium. aps.org In zinc telluride, the inclusion of SOC in theoretical calculations is important for accurately predicting its electronic properties.
The primary effect of spin-orbit coupling is to lift the degeneracy of electronic states, leading to a splitting of energy bands. libretexts.org This is particularly pronounced for the valence bands at the Γ point, which are derived from p-like orbitals. The interaction between the spin and orbital angular momentum leads to a splitting of the sixfold degenerate p-states (including spin) into a fourfold degenerate P3/2 multiplet and a twofold degenerate P1/2 multiplet. This splitting alters the band curvature and effective masses of holes, which in turn affects the transport properties of the material. While standard DFT calculations can provide a good qualitative description of the band structure, including SOC is necessary for quantitative accuracy, especially for properties that are sensitive to the details of the band edges. aps.org
The concept of an intermediate band (IB) solar cell proposes to enhance the efficiency of photovoltaic devices by absorbing sub-band gap photons. This is achieved by introducing a partially filled electronic band within the main band gap of a semiconductor. Doping zinc telluride with certain elements has been theoretically investigated as a means to create such an intermediate band.
Theoretical studies using hybrid exchange-correlation functionals within DFT have explored co-doping of ZnTe with elements like gallium (Ga) and nitrogen (N). diva-portal.org In this system, the gallium donor is predicted to induce an intermediate band, while the nitrogen acceptor helps to regulate the Fermi level. diva-portal.org The formation of GaN pairs and Ga2N complexes is suggested to be crucial for the creation of a well-defined intermediate band with a width of approximately 0.1 eV. diva-portal.org This IB is formed through the localized interaction between the dopants, which is in resonance with the host conduction band. diva-portal.org
Molecular Dynamics Simulations for Structural and Thermodynamic Properties
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structural and thermodynamic properties of materials at the atomic scale. aip.orgnih.gov In the context of zinc telluride, MD simulations have been employed to study its behavior in both molten and vitreous (amorphous) states. aip.org These simulations typically utilize effective interatomic potentials that consist of two-body and three-body interaction terms to accurately describe the forces between atoms. aip.org
The two-body term often includes Coulomb interactions due to charge transfer, steric repulsion, charge-dipole interactions to account for electronic polarizability, and van der Waals interactions. aip.org The three-body covalent term, which is crucial for capturing the directional nature of bonding in semiconductors, is often a modification of potentials like the Stillinger-Weber potential. aip.org
By performing simulations in an isobaric-isenthalpic ensemble, researchers can study the structural evolution of ZnTe as a function of temperature and pressure. For instance, starting from a crystalline zinc-blende structure, the system can be heated to obtain a homogeneous liquid. aip.org Subsequent cooling at different rates can lead to either a vitreous (amorphous) phase at fast cooling rates or a disordered crystalline structure at slower rates. aip.org Analysis of pair distribution functions, static structure factors, and bond angle distributions from these simulations provides detailed insights into the local atomic arrangement in the liquid and amorphous phases. aip.org MD simulations have also been used to explore the plastic deformation mechanisms of ZnTe under nanoindentation, providing valuable information for its application in devices where mechanical stability is crucial. nih.gov
Computational Studies of Doped and Alloyed Zinc Telluride Systems
Computational studies, primarily based on density functional theory, have been instrumental in understanding and predicting the properties of doped and alloyed zinc telluride systems. These investigations are crucial for tailoring the material's characteristics for specific technological applications.
Doping ZnTe with various elements can significantly alter its electronic and optical properties. For example, doping with copper (Cu) has been studied to enhance its p-type conductivity for applications in solar cells. mdpi.com Theoretical calculations can predict the formation energies of dopants at different sites within the crystal lattice and the resulting changes in the electronic band structure, such as the narrowing of the band gap. mdpi.com The introduction of dopants can create shallow acceptor or donor states, which are essential for controlling the carrier concentration. mdpi.com Computational studies also help in understanding phenomena like the Burstein-Moss effect, where a high doping concentration can lead to an apparent increase in the band gap due to the filling of states near the band edges. mdpi.com
Alloying ZnTe with other II-VI semiconductors is a common strategy for band gap engineering. A prominent example is the formation of cadmium zinc telluride (CdxZn(1-x)Te), a ternary alloy where the band gap can be continuously tuned by varying the composition 'x'. wikipedia.org Computational models can predict the lattice parameters, electronic band structure, and optical properties of these alloys as a function of their composition. These theoretical predictions are vital for designing materials with specific band gaps for applications ranging from radiation detectors to multi-junction solar cells. researchgate.net Furthermore, computational studies can elucidate the effects of alloying on the structural properties, such as the local strain and disorder, which can influence the material's performance.
Transition Metal Doping (e.g., Mn-doped ZnTe)
The introduction of transition metal atoms, such as manganese (Mn), into the ZnTe lattice creates a class of materials known as diluted magnetic semiconductors (DMS), which are of great interest for spintronic applications. Computational modeling provides significant insights into the effects of doping on the host semiconductor.
Theoretical studies of Mn-doped ZnTe (ZnMnTe) are often performed using ab initio methods like the full potential linearized augmented plane-wave (FP-LAPW) method within the framework of DFT. The exchange-correlation potential, which accounts for the quantum mechanical interactions between electrons, is commonly treated with approximations such as the Generalized Gradient Approximation (GGA). These calculations reveal that while pure ZnTe is a direct bandgap semiconductor, doping with Mn can significantly alter its electronic and magnetic properties.
Research findings indicate that Mn doping can induce a transition to a half-metallic or semimetallic state. For instance, calculations show that the band structure of ZnMnTe can exhibit metallic behavior for spin-up electrons while retaining a semiconducting gap for spin-down electrons. This spin-dependent electronic structure is the foundation of spintronics. The magnetic properties are also a key focus of theoretical work. Total energy calculations can determine the magnetic ground state, with studies showing that the magnetic ordering (ferromagnetic or antiferromagnetic) in ZnTe:Mn can depend on the doping concentration. For example, at a low Mn doping level (6.25%), a stable ferromagnetic ground state has been predicted, which is consistent with experimental observations. In contrast, higher concentrations (12.5%) may favor an antiferromagnetic ground state. The magnetic moment in Mn-doped ZnTe primarily arises from the Mn atoms, with a smaller contribution from Te atoms due to the hybridization between Mn 3d and Te 5p orbitals.
Computational studies also explore the evolution of the electronic structure with varying doping levels and the effect of the Hubbard U parameter, which accounts for strong on-site Coulomb repulsion in the Mn 3d orbitals. These analyses confirm the semiconducting state of Mn-doped ZnTe and highlight that the magnetic interactions are mediated by the Te ions through a distinct p-d orbital hybridization. This hybridization is found to become more significant at Mn concentrations above 25%, correlating with the onset of spin-glass transitions observed experimentally.
| Property | Computational Method | Key Finding |
|---|---|---|
| Electronic State | DFT (FP-LAPW, GGA) | Transitions from semiconductor to semimetal upon Mn doping. |
| Magnetic Ground State | Total Energy Calculations (DFT) | Ferromagnetic at low Mn concentration (6.25%), Antiferromagnetic at higher concentration (12.5%). |
| Magnetic Moment Origin | DFT | Primarily from Mn 3d orbitals with minor contribution from Te 5p orbitals due to p-d hybridization. |
| Spin-Glass Precursor | DFT with Hubbard U | Activation of Te-Mn p-d orbital hybridization above 25% Mn doping. |
Quaternary Compounds (e.g., Zn(1-x)FexSeyTe(1-y))
The computational modeling of quaternary compounds like Zinc Iron Selenide (B1212193) Telluride (Zn(1-x)FexSeyTe(1-y)) allows for the exploration of a vast compositional space to tailor material properties. These complex alloys are investigated using first-principles calculations based on DFT to understand the combined effects of co-doping on the ZnTe host lattice.
Studies on Zn(1-x)FexSeyTe(1-y) employ methods such as the ultrasoft pseudopotential (USPP) with the Local-Density Approximation (LDA) and the Hubbard parameter correction (LDA+U) to accurately model the system. These calculations analyze how the co-doping of iron (Fe) and selenium (Se) influences the structural, electronic, vibrational, and magnetic properties. The computed equilibrium lattice parameter for pure ZnTe (6.01 Å) and its bandgap (1.362 eV) using these methods show good agreement with experimental values, validating the computational approach. aip.org
A key finding from the theoretical modeling of these quaternary compounds is the significant impact of Fe and Se co-doping on the electronic behavior. The introduction of these elements can induce a metallic character in the ZnTe system. aip.org This is attributed to the formation of localized states within the bandgap, which arise primarily from the iron 3d orbitals. The analysis of the spin-polarized density of states and band structures confirms that the co-doped system can exhibit half-metallic ferromagnetic properties, making it a candidate for spintronic applications. aip.org The Fermi energy is also observed to shift depending on the concentration of the dopants.
Furthermore, phonon calculations are performed to assess the dynamical stability of the crystal structure. For Zn(1-x)FexSeyTe(1-y), these calculations have indicated that the systems are dynamically stable. The presence of iron atoms is shown to create localized frequency states at higher frequencies. aip.org These theoretical predictions suggest that Fe and Se co-doped ZnTe systems are promising materials for room-temperature magnetic and spintronic devices. aip.org
| Property | Computational Method | Effect of Fe and Se Co-doping |
|---|---|---|
| Structural Stability | DFT (Phonon Calculations) | System is dynamically stable. |
| Electronic Properties | DFT (LDA+U) | Induces metallic behavior through localized states from Fe 3d orbitals. |
| Magnetic Properties | Spin-polarized DFT | Exhibits half-metal ferromagnetic features. |
| Lattice Vibrations | DFT | Localized frequency states appear at higher frequencies due to Fe atoms. |
Superlattice Structures (e.g., (ZnTe)m/(MnTe)n, (CdTe)n/(ZnTe)n)
Superlattices, which consist of periodic layers of different materials, offer a powerful way to engineer the electronic and optical properties of semiconductors. Theoretical frameworks and computational modeling are essential for designing and understanding the behavior of ZnTe-based superlattice structures.
For magnetic semiconductor superlattices like (ZnTe)m/(MnTe)n, computational studies focus on their structural, electronic, magnetic, and optical properties. These investigations help in understanding the exchange mechanisms that give rise to their magnetic behavior, which can be more complex than conventional superexchange.
In the case of non-magnetic superlattices such as (CdTe)n/(ZnTe)n, theoretical studies often employ the full-potential linear muffin-tin orbital (FP-LMTO) method or tight-binding models. researchgate.netaps.org These calculations, using approximations like LDA and GGA, have shown that the structural properties of the constituent binary compounds, CdTe and ZnTe, are in good agreement with experimental data. researchgate.net Electronic property calculations reveal that these superlattices have direct bandgaps. A key finding is that the fundamental bandgap of the (CdTe)n/(ZnTe)n superlattice decreases as the number of monolayers (n) increases. researchgate.net
Similarly, studies on (ZnSe)n/(ZnTe)n superlattices using the FP-LMTO method show a decrease in the electronic bandgap with an increasing number of monolayers. arxiv.orgicmp.lviv.ua These superlattices are considered type-II, where electrons and holes are confined in different layers, leading to spatially indirect optical transitions. Tight-binding models that include spin-orbit coupling have been used to calculate the electronic states and optical transition probabilities in ZnSe/ZnTe superlattices. aps.org Such calculations are crucial for determining important parameters like the valence-band offset, which was estimated to be around 1.02 eV for the unstrained ZnSe/ZnTe system. aps.org These theoretical models provide a deep understanding of how varying the layer thickness and strain state can be used to tune the optoelectronic properties of these advanced materials. arxiv.org
| Superlattice | Theoretical Framework | Key Research Finding |
|---|---|---|
| (CdTe)n/(ZnTe)n | DFT (FP-LMTO) | The direct bandgap decreases as the number of monolayers (n) increases. researchgate.net |
| (ZnSe)n/(ZnTe)n | DFT (FP-LMTO) | The direct bandgap decreases with an increasing number of layers (n). arxiv.orgicmp.lviv.ua |
| ZnSe/ZnTe | Tight-binding model | Identified as a type-II superlattice with a calculated unstrained valence-band offset of 1.02 ± 0.02 eV. aps.org |
| (ZnTe)m/(MnTe)n | First-principles study | Investigates enhanced magnetic correlations and exchange mechanisms beyond simple superexchange. researchgate.net |
Advanced Synthesis Methodologies for Zinc Telluride Materials
Bulk Crystal Growth Techniques
The synthesis of high-quality, large-volume zinc telluride (ZnTe) single crystals is essential for their application in various optoelectronic and photonic devices. Bulk crystal growth techniques are primarily employed to produce these materials. These methods often involve solidification from a molten or vapor phase under controlled conditions. The primary challenges in growing II-VI compound crystals like ZnTe from the melt include their high melting points, high vapor pressures at the melting point, and the tendency for the melt composition to deviate from stoichiometry due to the disparate vapor pressures of the constituent elements. issp.ac.ru These factors can lead to the formation of defects such as voids, inclusions, and dislocations, which degrade the crystal's quality and performance. issp.ac.ru Various advanced techniques have been developed to overcome these challenges and improve the crystalline perfection of bulk ZnTe.
Vertical Bridgman Method and its Modifications
The Vertical Bridgman method, including its modified forms, is a widely used technique for growing large single crystals of semiconductor materials, including telluride compounds like Cadmium Zinc Telluride (CZT). rap-proceedings.orgwsu.edu The fundamental principle involves the directional solidification of a molten charge. In this process, a polycrystalline ZnTe charge is loaded into a sealed ampoule, typically made of quartz or graphite, which has a conical or seeded tip at the bottom. The ampoule is positioned in a vertical furnace with a specific temperature profile, featuring a hot zone and a cold zone separated by a temperature gradient.
The charge is first completely melted in the hot zone of the furnace. Solidification is then initiated at the tip of the ampoule by slowly moving the ampoule through the temperature gradient into the cooler zone, or by gradually lowering the furnace temperature. A single crystal begins to form at the tip and the solid-liquid interface moves progressively upward through the melt until the entire charge has solidified. metu.edu.trmetu.edu.tr The High-Pressure Vertical Bridgman (HPVB) method is a modification carried out under a high pressure (10-100 atm) of an inert gas, which helps to suppress the dissociation of the molten ZnTe and the loss of volatile components. issp.ac.ru
Modifications to the traditional Bridgman setup are often implemented to enhance control over the growth process and improve the resulting crystal quality. These modifications aim to manage heat and mass transport within the melt, control the shape of the solid-liquid interface, and reduce defect formation. osti.gov
The Accelerated Crucible Rotation Technique (ACRT) is a sophisticated modification applied to melt-growth methods like the Bridgman technique to improve the homogeneity of the crystal. wsu.edu This technique involves subjecting the growth crucible to a time-dependent rotation schedule, which typically consists of cycles of acceleration, constant rotation, deceleration, and rest periods. mdpi.comosti.gov The periodic changes in rotation speed induce forced convection in the melt, creating flow patterns that effectively stir the liquid phase. osti.govwsu.edu
The primary benefits of applying ACRT during ZnTe growth include:
Melt Homogenization: The induced flows promote thorough mixing of the solute, preventing the segregation of components and ensuring a more uniform composition throughout the crystal. mdpi.comjim.org.cn This is particularly important for ternary or doped crystals but also benefits binary compounds like ZnTe by maintaining stoichiometry.
Interface Shape Control: ACRT can be used to flatten the solid-liquid interface. A flatter interface reduces thermal stresses and the formation of crystalline defects like dislocations. mdpi.com
Reduction of Inclusions: By homogenizing the melt, ACRT helps to prevent the formation of tellurium (Te) inclusions, which are a common defect in telluride crystals grown from Te-rich solutions. jim.org.cn
Enhanced Growth Rates: The improved mass transport in the melt can allow for faster, stable growth rates compared to processes relying solely on diffusion and natural convection. wsu.edu
Simulations and experimental results have shown that an appropriately designed ACRT sequence, with optimized acceleration rates and rotation speeds, can significantly improve the mixing of the solution, avoid constitutional supercooling, and enhance the morphology of the growth interface. mdpi.com
In the TGSM process, a ZnTe polycrystalline source material is placed in the hotter region of a furnace, while a seed crystal can be placed in a cooler region. The space between them is filled with the Te solvent. A controlled temperature gradient is established across the ampoule. The ZnTe source material dissolves into the Te solvent at the higher temperature, and is then transported via diffusion and convection to the cooler region, where the solution becomes supersaturated, leading to the deposition and growth of a ZnTe crystal on the seed. drdo.gov.in
Key advantages of the TGSM for ZnTe growth include:
Lower Growth Temperature: Using a Te-rich solution significantly reduces the crystallization temperature from ZnTe's melting point of 1295°C to around 1060-1100°C. researchgate.net This lower temperature reduces the partial pressure of zinc, minimizing vapor loss and improving control over stoichiometry. researchgate.net
Reduced Crystal Defects: The lower growth temperature and reduced thermal stress lead to crystals with lower defect densities. drdo.gov.in
High-Quality, Large-Size Crystals: The method has been successfully used to grow large ZnTe single crystals, for instance, with diameters of 60 mm. jim.org.cnresearchgate.net
While TGSM effectively reduces the growth temperature, it can introduce Te inclusions into the crystal. However, the size and number of these inclusions can be minimized by optimizing growth parameters and can be further reduced by post-growth annealing under zinc vapor. jim.org.cnsciopen.com
Physical Vapor Transport (PVT) Technique
The Physical Vapor Transport (PVT) technique, also known as the vapor transport method or sublimation method, is a common process for growing high-purity single crystals of materials that have a sufficiently high vapor pressure below their melting point, such as ZnTe. meral.edu.mmchalcogen.ro This method avoids the complexities of melt-based growth and can act as a purification process due to differences in the vapor pressures of the source material and impurities. meral.edu.mm
The PVT process is typically carried out in a sealed quartz ampoule under vacuum or a low pressure of an inert gas. chalcogen.roglobal-sei.com A polycrystalline ZnTe source material is placed at one end of the ampoule (the source zone), which is maintained at a higher temperature (T₂). The other end of the ampoule (the growth or deposition zone) is kept at a lower temperature (T₁). A temperature gradient (ΔT = T₂ - T₁) is established between the two zones. chalcogen.ro
The source material sublimes in the hot zone, and the resulting gaseous species (Zn and Te₂) are transported to the colder growth zone, driven by the pressure difference created by the temperature gradient. In the growth zone, the vapor becomes supersaturated and recrystallizes, forming single crystals. global-sei.com The growth rate and crystal quality are highly dependent on parameters such as the source and growth temperatures, the temperature gradient, and the ampoule geometry. meral.edu.mm
| Growth Parameter | Value | Resulting Crystal Size/Quality | Reference |
| Source Temperature | 1150 K | Small, yellowish, shining crystals | chalcogen.ro |
| Growth Temperature | 1100 K | 4mm x 3mm x 2mm | chalcogen.ro |
| Temperature Gradient | 50 K | Cubic structure confirmed by XRD | chalcogen.ro |
| Growth Duration | 120 hours | - | chalcogen.ro |
| Source Temperature | 800°C (1073 K) | Small, shining crystals | meral.edu.mm |
| Temperature Gradient | 50°C (50 K) | Zinc-blende structure | meral.edu.mm |
| Growth Duration | 72 hours | p-type conductivity | meral.edu.mm |
This table presents typical growth parameters for ZnTe using the PVT method as found in research literature.
A variation of this technique is the Multi-Tube Physical Vapor Transport (MTPVT) method, which has been used to grow large-diameter (up to 100 mm), high-perfection ZnTe crystals, often using heteroepitaxial seeding on substrates like Gallium Arsenide (GaAs). researchgate.netresearchgate.net
Zone Melting Method
The Zone Melting (or Zone Refining) method is a crystallographic technique used for both purification of materials and for growing single crystals. The basic principle involves passing a narrow molten zone slowly through a longer ingot of the material to be purified or crystallized. scirp.org For impurities that are more soluble in the liquid phase than the solid phase (with a segregation coefficient k < 1), they will be swept along with the molten zone to one end of the ingot, leaving behind a purer, solidified material. scirp.org
When applied to crystal growth, the process can be used to convert a polycrystalline ingot into a single crystal. This technique has been successfully adapted for growing ZnTe crystals, often using a Te-rich solution in what is known as the Te flux zone melting method. researchgate.netresearchgate.net
In this configuration, a charge with a non-stoichiometric composition (e.g., Zn:Te = 3:7 mole ratio) is used. researchgate.net A heater creates a small molten zone within this charge. This molten zone is then moved slowly from one end of the charge to the other. As the zone moves, the material melts at its leading edge and solidifies at its trailing edge. The excess Te acts as a flux or solvent, lowering the melting temperature and facilitating the growth of a stoichiometric ZnTe crystal from the solution. The solidified material behind the moving zone forms a single crystal, often with a preferred orientation. researchgate.net
Research has shown that this method can produce quasi-stoichiometric ZnTe crystals with a standard cubic (F43m) structure and good optical properties, such as high transmittance (~64.5%) and a bandgap of around 2.223 eV. researchgate.net
Chemical Transport Reaction
The Chemical Transport Reaction, also known as the Chemical Vapor Transport (CVT) technique, is a method for growing single crystals that is particularly useful for substances that have low vapor pressures or decompose upon sublimation. mdpi.com Unlike PVT, which relies on the physical sublimation of the material, CVT involves a reversible chemical reaction with a gaseous transporting agent. meral.edu.mm
In a typical CVT setup for ZnTe, the polycrystalline source material is sealed in a quartz ampoule along with a small amount of a transport agent, such as iodine (I₂) or an ammonium (B1175870) halide (e.g., NH₄I). chalcogen.romdpi.comresearchgate.net A temperature gradient is established along the ampoule, with the source material in the hotter zone (T₂).
The transport agent reacts with the solid ZnTe at T₂ to form volatile gaseous compounds (e.g., ZnI₂ and Te₂). These gaseous products diffuse to the colder zone (T₁), where the reverse reaction occurs. The decomposition of the gaseous intermediates in the colder zone results in the deposition of solid ZnTe in the form of single crystals, and the transport agent is released to diffuse back to the source zone to react with more material. mdpi.com
Example Reaction with Iodine: ZnTe(s) + I₂(g) ⇌ ZnI₂(g) + ½Te₂(g)
The main advantage of CVT is that it allows crystal growth at significantly lower temperatures than PVT or melt growth methods, which can lead to crystals with lower defect concentrations. meral.edu.mmchalcogen.ro However, a potential drawback is the unintentional doping of the grown crystal by the transport agent, which can alter its electrical and optical properties. meral.edu.mmchalcogen.ro
Thin Film Deposition Techniques
Thin film deposition is a cornerstone in the manufacturing of semiconductor devices. For Zinc Telluride, several methods are employed to create high-quality films, each with distinct characteristics and process parameters. The primary techniques include Molecular Beam Epitaxy (MBE), Radio-Frequency (RF) Magnetron Sputtering, and Thermal Evaporation.
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a sophisticated technique used to grow high-purity single-crystal layers (epilayers) of materials. researchgate.netspiedigitallibrary.org It is an evaporation-based method conducted under ultra-high vacuum, where beams of atoms or molecules from effusion cells impinge upon a heated crystalline substrate. This process allows for atomic-layer precision in thickness and composition, making it ideal for creating complex heterostructures. spiedigitallibrary.org MBE is considered an available approach for preparing single-crystal (111)- and (110)-oriented ZnTe epilayers with high crystal quality, which is essential for terahertz wave devices. aip.org
The choice of substrate is a critical factor in heteroepitaxy—the growth of a crystalline film on a substrate of a different material. The lattice mismatch and differences in thermal expansion coefficients between the film and substrate significantly influence the quality of the resulting epilayer.
Gallium Antimonide (GaSb): GaSb is an excellent substrate for ZnTe growth due to its very small lattice mismatch of approximately 0.13%. aip.orgresearchgate.net This close match allows for the growth of epitaxial films with excellent crystallinity, coherent interfaces, and low defect densities. aip.orgasu.edu Studies have demonstrated the successful growth of high-reflectivity ZnTe/GaSb distributed Bragg reflectors (DBRs) with smooth surface morphology. asu.edu During the growth of these structures, ZnTe epilayers are typically deposited at around 320 °C. aip.org
Gallium Arsenide (GaAs): GaAs is a commonly used substrate due to its high quality, availability in large wafer sizes, and lower cost compared to GaSb. researchgate.net However, the lattice mismatch between ZnTe and GaAs is significant, at about 7%. aip.org This mismatch can lead to the formation of misfit dislocations at the interface and induce a three-dimensional growth mode at the early stages of epitaxy, which can compromise the quality of the buffer layers. spiedigitallibrary.orgaip.org Despite this, highly crystalline ZnTe thin films have been successfully grown on GaAs substrates. researchgate.net
Indium Arsenide (InAs) and Indium Phosphide (InP): ZnTe has also been grown on InAs and InP substrates. researchgate.net The lattice mismatch with InP is 3.85%. researchgate.net Like with GaAs, the significant lattice mismatch with these substrates leads to the presence of Lomer edge and 60° partial dislocations at the interfaces. researchgate.net
Silicon (Si): The integration of ZnTe with silicon is highly desirable for combining II-VI optoelectronics with mature silicon-based technology. mdpi.com However, growing ZnTe directly on Si is challenging. An approach to overcome this involves using a ZnTe buffer layer, with the initial growth done by migration-enhanced epitaxy, where the substrate is exposed to Zinc and Tellurium fluxes alternately. aip.org
Table 1: Substrate Properties for ZnTe Heteroepitaxy
| Substrate | Lattice Mismatch with ZnTe | Key Findings | Citations |
|---|---|---|---|
| GaSb | ~0.13% | Excellent crystallinity, low defect density, smooth interfaces. | aip.orgresearchgate.netasu.edu |
| GaAs | ~7% | High defect density due to mismatch, but a common low-cost option. | spiedigitallibrary.orgresearchgate.netaip.org |
| InP | 3.85% | Presence of Lomer edge and 60° partial dislocations at the interface. | researchgate.net |
| InAs | Data not specified | Growth demonstrated as a potential low-cost virtual substrate. | researchgate.net |
| Si | Data not specified | Challenging growth, often requires buffer layers and specific techniques. | mdpi.comaip.org |
To mitigate the issues arising from lattice and thermal mismatch, an intermediate buffer layer is often grown between the substrate and the main epilayer.
ZnSe on Si: A low-temperature (200 °C) Zinc Selenide (B1212193) (ZnSe) buffer layer with a thickness of about 5 nm has been shown to significantly improve the quality of ZnTe films grown on Si (111) wafers. aip.org This buffer layer facilitates a completely two-dimensional growth mode for the subsequent ZnTe layer and effectively alleviates residual stress in the heterostructure. aip.org
ZnSe on GaAs: The crystallinity of ZnTe films grown on Cr-doped GaAs (001) substrates has been observed to improve as the thickness of the ZnSe buffer layer increases. aip.org
ZnTe/CdTe on GaAs: For the growth of other materials like Ytterbium Telluride (YbTe), buffer layers of ZnTe or Cadmium Telluride (CdTe) are used on GaAs substrates to achieve high-quality films. bibliotekanauki.pl For instance, a 1 µm thick YbTe film grown on a 2 µm thick CdTe buffer layer on GaAs(100) showed superior structural properties compared to one grown on a thinner ZnTe buffer. bibliotekanauki.pl
ZnTe on Si for PbSe Growth: A ZnTe layer of about 20 nm is an excellent buffer for the subsequent growth of CdTe on Si (211). aip.org This concept has been extended to the growth of single-crystalline Lead Selenide (PbSe) on Si (211) substrates, demonstrating the versatility of ZnTe as a buffer material. aip.org
The morphology of the growing film is described by its growth mode, which can be two-dimensional (2D) or three-dimensional (3D). A 2D, or layer-by-layer, growth mode is highly desirable for creating smooth, flat films with sharp interfaces, which is a requirement for most electronic and optoelectronic devices. epfl.ch In contrast, a 3D, or island, growth mode results in a rough surface.
The growth mode is often influenced by factors like lattice mismatch, strain, and growth parameters such as temperature and flux ratios. In heteroepitaxial systems with significant lattice mismatch, like ZnTe on GaAs, growth often begins in a 2D mode for the first few atomic layers (a pseudomorphic, fully strained layer) and then transitions to a 3D mode once a critical thickness is surpassed (around 5 molecular layers for ZnTe on GaAs). aps.org This transition is a mechanism for strain relaxation. aps.org
However, the growth mode can be controlled. For ZnTe grown on a Si (111) wafer with a ZnSe buffer layer, a completely 2D growth mode was achieved at a Te/Zn beam equivalent pressure (BEP) ratio of 1.6. aip.org At lower BEP ratios (e.g., 1.4), a mixed growth mode with 3D islands on a 2D layer was observed. aip.org The transition between 2D and 3D growth can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED), where streaky patterns indicate 2D growth and spotty patterns suggest 3D growth. aip.orgaip.orgbibliotekanauki.pl
Radio-Frequency (RF) Magnetron Sputtering
RF magnetron sputtering is a versatile and widely used physical vapor deposition technique for producing thin films. nih.gov In this process, a target of the material to be deposited (ZnTe) is bombarded by energetic ions (typically Argon) from a plasma, causing atoms to be "sputtered" off the target and deposited onto a substrate.
ZnTe thin films have been deposited by RF sputtering onto various substrates, including optical glass. scitation.orgaip.orgaip.org The process parameters are crucial for determining the film's properties. Research has shown successful deposition using parameters such as an RF power of 50 W, an Argon gas working pressure of 2.5 × 10⁻³ mbar, and a substrate temperature of 220 °C. scitation.orgaip.orgaip.org Using these conditions, a film thickness of approximately 508 nm was achieved after 75 minutes. scitation.orgaip.org In other studies, ZnTe/ZnSe heterojunctions were created where the ZnTe layer was sputtered at 50 W and 200 °C, while the subsequent ZnSe layer was sputtered at 100 W and 220 °C. mdpi.com The resulting films often exhibit high transmittance in the infrared and near-infrared regions of the spectrum. scitation.orgaip.org
Table 2: Example Parameters for RF Magnetron Sputtering of ZnTe
| Parameter | Value | Source |
|---|---|---|
| RF Power | 50 W | scitation.orgaip.orgaip.orgmdpi.com |
| Working Gas | Argon (Ar) | scitation.orgaip.orgaip.orgmdpi.com |
| Working Pressure | 2.5 x 10⁻³ mbar | scitation.orgaip.orgaip.org |
| Substrate Temperature | 200 - 220 °C | scitation.orgaip.orgaip.orgmdpi.com |
| Deposition Time | 60 - 75 min | scitation.orgaip.orgaip.orgmdpi.com |
| Resulting Thickness | ~508 - 540 nm | scitation.orgaip.orgaip.org |
Thermal Evaporation
Thermal evaporation is a relatively simple and cost-effective vacuum deposition method for producing thin films. chalcogen.ro The process involves heating a source material (ZnTe powder or granules) in a high vacuum environment (e.g., 6×10⁻⁵ mbar) until it evaporates or sublimes. chalcogen.ro The vapor then travels and condenses on a cooler substrate, forming a thin film.
This technique has been used to deposit ZnTe films on substrates like glass and silicon. chalcogen.roresearchgate.net The properties of the films are highly dependent on deposition conditions such as substrate temperature and post-deposition annealing. For instance, ZnTe films deposited on glass substrates showed a polycrystalline cubic structure with a preferred (111) orientation. chalcogen.roresearchcommons.org Annealing these films in a vacuum at temperatures like 373 K and 473 K was found to improve their structure and surface morphology, increasing the grain size from 8.6 to 16.7 nm. chalcogen.ro The thickness of films produced by this method is typically in the range of 100 to 300 nm. chalcogen.roresearchcommons.org While it is a simpler method, it can sometimes result in films that are chemically inhomogeneous along the direction of growth. researchgate.net
Table 3: Research Findings for Thermally Evaporated ZnTe Films
| Substrate | Thickness | Annealing Temperature | Key Findings | Citations |
|---|---|---|---|---|
| Glass | 100 nm | 373 K, 473 K | Polycrystalline cubic structure with (111) orientation; annealing improves crystallinity and increases grain size. | chalcogen.ro |
| Glass | 300 nm | 250 °C, 350 °C | Polycrystalline cubic structure, predominantly (111) orientation. | researchcommons.org |
| n-type Si | Not specified | Various (Rapid Thermal Annealing) | Film properties depend on deposition temperature (520-560°C) and argon pressure. | researchgate.net |
| Glass | Not specified | Not specified | Bandgap decreased from 1.15 to 0.96 eV as substrate temperature varied from 410 to 510 K. | aaru.edu.jo |
Hot-Wall Evaporation
Hot-Wall Evaporation (HWE), also known as Hot-Wall Vacuum Evaporation (HWVE), is a refined thermal evaporation technique that offers enhanced control over the deposition process, leading to films of superior quality. The primary advantage of the HWE method is the improved stoichiometry and uniformity of the resulting films due to the maintenance of adequate evaporant partial pressure within a heated enclosure (the "hot wall"). journal-spqeo.org.ua
Research has demonstrated that the HWE technique produces highly stoichiometric ZnTe thin films. journal-spqeo.org.ua In a comparative study, ZnTe films deposited with a hot wall showed a Zn:Te atomic concentration ratio of 50.2:49.8, which is significantly closer to the ideal 1:1 stoichiometry than films produced without a hot wall (53.0:47.0). journal-spqeo.org.ua Furthermore, the thickness uniformity of films produced via HWE was ±4.5%, a marked improvement over the ±9.8% variation observed in films from standard thermal evaporation. journal-spqeo.org.ua This method also proves to be more economical with the source material. journal-spqeo.org.ua
A typical setup involves using a fused quartz glass tube as the hot wall, which is heated independently. For the deposition of copper-doped ZnTe (ZnTe:Cu) layers, a hot wall temperature of 350 °C and a substrate temperature of 300 °C have been successfully utilized. journal-spqeo.org.ua The resulting films exhibit a cubic phase with a preferred {111} texture orientation. journal-spqeo.org.ua
Table 1: Comparison of ZnTe Thin Film Deposition With and Without Hot Wall
| Parameter | With Hot Wall | Without Hot Wall |
| Material Required (for 5000 Å film) | 0.26 g | 0.32 g |
| Thickness Uniformity | ±4.5% | ±9.8% |
| Stoichiometry (Zn:Te Atomic %) | 50.2:49.8 | 53.0:47.0 |
Data sourced from a 2006 study on ZnTe:Cu back contact interface layers. journal-spqeo.org.ua
Electrodeposition
Electrodeposition is a cost-effective, low-temperature method capable of depositing thin films over large areas. The physical properties of the ZnTe films can be readily controlled by adjusting deposition parameters such as electrolyte composition, pH, and deposition potential. researchgate.netmdpi.com The technique can be performed in both aqueous and non-aqueous electrolytes.
In non-aqueous baths, zinc chloride (ZnCl₂) and tellurium tetrachloride (TeCl₄) have been used as precursors. arxiv.org For instance, ZnTe thin films were deposited on nickel substrates at a potential of –0.85 V, resulting in crystalline films with a direct band gap of 2.12 eV. arxiv.org In another approach using an ionic liquid electrolyte (ethaline), crystalline ZnTe films with mixed cubic and hexagonal phases were produced at 60 °C. mdpi.com
Aqueous electrolytes, typically acidic, are also widely used. mdpi.comresearchgate.net An electrolyte containing zinc sulfate (B86663) (ZnSO₄), tellurium dioxide (TeO₂), and sulfuric acid (H₂SO₄) can be used for deposition. mdpi.com The addition of complexing agents, such as citric acid and sodium citrate, has been shown to produce extremely smooth and uniform ZnTe films. mdpi.comresearchgate.net The deposition potential is a critical parameter; studies have shown that nearly stoichiometric, dense polycrystalline ZnTe films can be obtained at potentials ranging from -0.60 V to -0.80 V versus an Ag/AgCl reference electrode. researchgate.net Post-deposition annealing is often required to improve crystallinity and remove any elemental tellurium that may co-deposit. mdpi.commdpi.com For example, films that are amorphous-like as-deposited can be crystallized at annealing temperatures above 653 K, with single-phase ZnTe being achieved at 683 K. mdpi.com
Spin Coating
Spin coating is a solution-based technique valued for its simplicity, cost-effectiveness, and precise control over film thickness, which can be managed by altering the solution's viscosity and the rotational speed. arxiv.orgrsc.org A novel approach for ZnTe synthesis involves dissolving ZnTe powder directly into a thiol-amine co-solvent system, creating a precursor solution for spin coating. arxiv.orgarxiv.org
In this method, thin films are deposited onto substrates, such as glass, and subsequently annealed in air at temperatures ranging from 250 °C to 350 °C. arxiv.orgarxiv.org The annealing process is crucial for the material's final properties. X-ray diffraction (XRD) studies confirm that the resulting films are polycrystalline. arxiv.orgresearchgate.net Scanning electron microscopy (SEM) shows that surface smoothness improves with higher annealing temperatures. arxiv.org
The annealing temperature also significantly influences the optical properties of the films. As the annealing temperature is increased from 250 °C to 350 °C, the optical band gap of the ZnTe film decreases from 2.92 eV to 2.5 eV. arxiv.orgresearchgate.net This tunability allows for the tailoring of film properties to meet the requirements of specific optoelectronic applications. arxiv.org
Table 2: Effect of Annealing Temperature on Spin-Coated ZnTe Films
| Annealing Temperature (°C) | Optical Band Gap (eV) | Resulting Film Characteristics |
| 250 | 2.92 | Polycrystalline |
| 300 | 2.84 | Improved surface smoothness |
| 350 | 2.50 | Enhanced crystallinity |
Data sourced from research on ZnTe films synthesized using thiol-amine co-solvents. arxiv.orgresearchgate.net
Nanostructure Synthesis Approaches
Vapor Transport and Deposition Method
The vapor transport and deposition method, often utilizing a vapor-liquid-solid (VLS) growth mechanism, is a versatile technique for synthesizing a variety of one-dimensional (1D) ZnTe nanostructures, including nanowires and nanoribbons. researchgate.netoptica.orgd-nb.info This method typically involves heating a source material, such as high-purity ZnTe powder, in a tube furnace. researchgate.netd-nb.info An inert carrier gas, like argon, transports the vaporized material downstream to a cooler substrate where nucleation and growth occur. d-nb.info
Often, a catalyst is used to direct the growth. Gold (Au) is a common catalyst, applied to the substrate as a thin film or as nanoparticles. researchgate.netd-nb.infoacs.org Upon heating, the gold forms liquid alloy droplets with the source material, which serve as nucleation sites for the nanostructures. acs.org For instance, single-crystalline ZnTe nanowires with diameters of 30-80 nm and lengths exceeding 10 micrometers have been synthesized using a 10 nm-thick gold film as the catalyst. researchgate.net
The morphology of the resulting nanostructures is highly dependent on the synthesis conditions. By tuning parameters such as source temperature, pressure, and carrier gas flow rate, different structures can be selectively grown. d-nb.infocam.ac.uk For example, research has shown that ZnTe nanoribbons can be grown at a source temperature of 800 °C and a pressure of 10 torr, while nanowires are favored under other conditions. d-nb.info The formation of different morphologies, such as periodically twinned nanowires versus uniform nanoribbons, can be controlled by the local temperature on the substrate. researchgate.net
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are solution-based methods carried out in sealed vessels (autoclaves) at elevated temperatures and pressures. These techniques are effective for producing various ZnTe nanostructures, including nanoparticles, nanocrystals, and nanorods. frontiersin.orgresearchgate.nettheiet.org
In a typical hydrothermal synthesis, precursors such as zinc and tellurium powders are reacted in an aqueous solution, often alkaline, like sodium hydroxide (B78521) solution. researchgate.nettheiet.org The reaction temperature and duration are key parameters influencing the product's characteristics. Studies have shown that the average size of ZnTe nanocrystals increases with longer reaction times and higher temperatures; for example, nanocrystals grew from 67 nm to 112 nm when the reaction time at 120 °C was increased from 1 to 6 hours. researchgate.net
Solvothermal methods are similar but use non-aqueous solvents. A variety of solvents have been employed, including ethylenediamine (B42938) and hydrazine (B178648) hydrate (B1144303). frontiersin.org One study reported the synthesis of ZnTe nanorods using hydrazine hydrate as the solvent. frontiersin.org Another demonstrated that using a mixed solvent of ethylenediamine and hydrazine hydrate could yield bundles of nanorods with widths of 150–200 nm and lengths of several micrometers. The morphology of the final product can be significantly affected by the choice of precursors, solvents, and reaction conditions like time and temperature. theiet.org
Ultrasonic (Sonochemical) Treatment
Ultrasonic, or sonochemical, synthesis is a facile and rapid method for processing colloidal nanostructures. researchgate.netnih.gov The technique utilizes high-intensity ultrasound waves to create acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extremely high temperatures and pressures, providing the energy required for chemical reactions to occur. mdpi.com
For ZnTe, this method has been used to successfully synthesize colloidal nanostructures with particle-like morphology. researchgate.netnih.gov The process typically involves the ultrasonic treatment of a solution containing zinc and tellurium precursors. researchgate.net The resulting ZnTe nanostructures exhibit a direct allowed optical bandgap of approximately 2.15 eV. researchgate.netnih.gov Electrical characterization has confirmed that sonochemically processed ZnTe possesses p-type conductivity. researchgate.netnih.gov The advantages of this method include its operation at room temperature, fast reaction rates, and the ability to produce nanostructures with good crystalline properties and high colloidal stability. mdpi.com
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a versatile technique used to produce high-purity, high-performance solid materials, including Zinc Telluride. matltech.comaemdeposition.comsputtertargets.netsamaterials.com The process generally involves the reaction or decomposition of gaseous precursors on a heated substrate to form a thin film. For ZnTe, this can be achieved through various CVD approaches, such as metal-organic chemical vapor deposition (MOCVD) or a one-step chemical vapor deposition method. researchgate.netoptica.org
In a typical CVD process for ZnTe nanowires, a mixture of zinc, tellurium, and carbon powder can be used as the source material within a horizontal tube furnace. optica.org The synthesis of single-crystal ZnTe nanowire cores with a zinc-blende structure can be accomplished on gold-decorated silicon substrates, where the gold acts as a catalyst. researchgate.net The resulting nanowires often grow along the utep.edu direction. researchgate.net This method allows for the creation of not just simple films but also more complex structures like coaxial nanocables, for instance, a single-crystalline ZnTe nanowire core with an amorphous silicon oxide shell. researchgate.net
Key parameters in the CVD process include the choice of precursors, substrate temperature, and the carrier gas. These factors influence the growth rate, crystal quality, and electrical properties of the resulting ZnTe material. matltech.comresearchgate.net
Table 1: Parameters in CVD Synthesis of ZnTe Nanostructures
| Parameter | Description | Example |
|---|---|---|
| Source Material | Precursors for zinc and tellurium | Mixed Zn, Te, and carbon powder optica.org |
| Catalyst | Material to facilitate growth, often via VLS mechanism | Gold (Au) nanoparticles or thin film researchgate.netoptica.org |
| Substrate | Material on which ZnTe is deposited | Silicon (Si) wafer (111) optica.org |
| Growth Direction | Crystallographic orientation of the nanowire | utep.edu direction researchgate.net |
| Resulting Structure | Morphology of the synthesized material | Single-crystalline nanowires, coaxial nanocables researchgate.netoptica.org|
Confined Space Sublimation (CSS)
The Confined Space Sublimation (CSS) technique is a cost-effective and efficient method for depositing thin films of semiconductor materials like ZnTe. researchgate.netchalcogen.ro It is particularly noted for its efficient use of source material due to the small distance between the source and the substrate. chalcogen.ro The process involves the sublimation of a source material (e.g., high-purity ZnTe powder) at a high temperature and its subsequent condensation onto a cooler substrate placed in close proximity within a vacuum environment. researchgate.netd-nb.info
Research has shown that the physical properties of the resulting ZnTe films are highly dependent on the substrate temperature. researchgate.net As the substrate temperature is increased, the electrical resistivity of the films tends to decrease. researchgate.net X-ray diffraction (XRD) analyses typically reveal that ZnTe films grown by CSS are polycrystalline with a preferred (111) orientation and a cubic zinc-blende structure. chalcogen.roresearchgate.net The CSS method has been successfully used to deposit ZnTe thin films on various substrates, including glass and as a back-contact layer in CdTe solar cells. researchgate.netresearchgate.net
Table 2: Effects of Substrate Temperature on CSS-Deposited ZnTe Films
| Substrate Temperature | Effect on Film Properties | Reference |
|---|---|---|
| Increasing Temperature | Decreased electrical resistivity | researchgate.net |
| Increasing Temperature | Larger grain size and near-stoichiometric composition | researchgate.net |
Synthesis of Nanoribbons and Nanowires
One-dimensional (1D) ZnTe nanostructures, such as nanoribbons and nanowires, have been synthesized using various vapor-phase transport methods, often employing a vapor-liquid-solid (VLS) growth mechanism. researchgate.netresearchgate.netfrontiersin.org In this process, a metal catalyst, typically gold (Au), is used to create liquid alloy droplets that absorb the vapor-phase reactants. optica.orgfrontiersin.org As the droplets become supersaturated, the desired material precipitates in the form of a nanowire or nanoribbon.
By carefully tuning the synthesis conditions—such as source and substrate temperature, pressure, and argon gas flow rate—it is possible to produce ZnTe nanoribbons with lengths of up to a millimeter and nanowires with lengths extending to several millimeters. frontiersin.org These structures are typically single-crystalline with a face-centered cubic (zinc-blende) structure. frontiersin.org For example, nanoribbons have been observed to grow along the rsc.org direction with a (110) surface orientation. frontiersin.org
The synthesis can be carried out in a tube furnace where ZnTe powder serves as the source, and an oxidized silicon wafer coated with Au colloids acts as the growth substrate downstream. researchgate.netfrontiersin.org The morphology of the resulting nanostructures can be influenced by local temperature, with nanoribbons forming under conditions of high supersaturation. researchgate.netfrontiersin.org
Table 3: Typical Characteristics of Synthesized ZnTe Nanowires/Nanoribbons
| Characteristic | Description | Reference |
|---|---|---|
| Synthesis Method | Vapor Transport (VLS mechanism) | optica.orgresearchgate.netfrontiersin.org |
| Catalyst | Gold (Au) | optica.orgfrontiersin.org |
| Dimensions | Nanowires: 30-80 nm diameter, >10 µm length. Nanoribbons: up to 1 mm length | researchgate.netfrontiersin.org |
| Crystal Structure | Zinc-blende (cubic) | researchgate.netfrontiersin.org |
| Conductivity Type | Intrinsic p-type | researchgate.netoptica.org |
Synthesis of Nanoparticles and Nanocrystals
The synthesis of ZnTe nanoparticles and nanocrystals (NCs) is often achieved through colloidal chemistry methods, which allow for control over particle size and shape. chalcogen.roresearchgate.net Common techniques include hot-injection, solvothermal methods, aqueous chemical precipitation, and laser ablation. chalcogen.roresearchgate.netrsc.orgresearchgate.net
The hot-injection method involves the rapid injection of a tellurium precursor into a hot solution containing a zinc precursor, often in the presence of capping agents and high-boiling point solvents like 1-octadecene (B91540) (ODE). researchgate.net The size of the resulting nanocrystals can be controlled by varying the reaction temperature or the surfactants used. chalcogen.ro For example, using a zinc precursor dissolved in trioctylphosphine (B1581425) injected into hot dodecylamine (B51217) at 180–240 °C can produce cubic-structured ZnTe nanocrystals. chalcogen.ro
Aqueous chemical precipitation offers a simpler, room-temperature route. chalcogen.roresearchgate.net In this method, ZnTe nanoparticles can be prepared by reacting a zinc salt (like ZnSO₄) with a tellurium precursor (like NaHTe) in an aqueous solution. chalcogen.roresearchgate.net Studies have shown that the dilution of reactants can influence the size and phase purity of the resulting cubic-structured ZnTe nanoparticles, with average sizes around 6 nm being achievable. researchgate.net
More recently, laser ablation has been used to synthesize ZnTe nanocrystals. rsc.org This involves focusing a high-energy laser onto a mixed solution of zinc chloride (ZnCl₂) and sodium telluride (Na₂Te) to produce nanocrystalline structures. rsc.org
Core-Shell Nanostructures (e.g., ZnO/ZnTe, ZnTe/CdSe)
Core-shell nanostructures are synthesized to combine the properties of different semiconductor materials, often leading to enhanced optical and electronic characteristics. exlibrisgroup.comresearchgate.net The synthesis typically involves growing a "shell" of one material onto a pre-synthesized "core" nanoparticle of another material.
ZnO/ZnTe: Vertically aligned ZnO/ZnTe core/shell heterostructures can be fabricated for applications like solar cells. exlibrisgroup.comacs.org One approach involves first growing ZnO nanorods on a substrate and then using them as templates for the in-situ synthesis of a ZnTe nanocrystal shell via a solution-processing method. exlibrisgroup.com Another method combines molecular beam epitaxy (MBE) to grow ZnTe nanowire cores and atomic layer deposition (ALD) to form a uniform ZnO shell. rsc.org These structures exhibit a type-II energy level alignment, which facilitates efficient charge separation and transfer at the interface. exlibrisgroup.comacs.org
ZnTe/CdSe: This type-II core-shell system is of particular interest due to the very small lattice mismatch between ZnTe and CdSe, which allows for the epitaxial growth of the CdSe shell on the ZnTe core. researchgate.net The synthesis often employs the successive ion layer adsorption and reaction (SILAR) method. uj.edu.pl This involves synthesizing ZnTe core quantum dots first, followed by the alternating injection of cadmium and selenium precursor solutions at controlled intervals and temperatures to grow the CdSe shell layer by layer. uj.edu.pl This process leads to a spatial separation of charge carriers, with the electron localized in the CdSe shell and the hole in the ZnTe core, which is beneficial for photovoltaic applications. researchgate.netuj.edu.pl
Other core-shell structures, such as ZnTe/ZnS and Au-ZnTe, have also been developed. researchgate.netunizulu.ac.zarsc.orgresearchgate.net The ZnS shell can improve the chemical and photochemical stability of the ZnTe core, while Au-ZnTe core-shells combine the optical properties of both materials for potential biomedical applications. unizulu.ac.zaresearchgate.netnih.govamericanelements.com
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Zinc telluride | 3362486 americanelements.comnih.govwikipedia.orgfishersci.ca |
| Zinc oxide | 14806 nih.govnih.gov |
| Cadmium selenide | 14784 wikipedia.orgamericanelements.comnih.gov |
| Tellurium | 6327182 americanelements.com |
| Zinc | 23994 americanelements.com |
| Zinc chloride | 3007857 |
| Sodium telluride | Not explicitly found |
| 1-octadecene | 8036 |
| Stearic acid | 5281 |
| Diethylzinc | 7935 |
| Cadmium sulfide (B99878) | 14783 |
| Gold | 23985 |
Doping Strategies and Conductivity Control in Zinc Telluride
P-type Doping Mechanisms and Challenges
Zinc telluride (ZnTe) inherently exhibits p-type conductivity, a characteristic that is crucial for its application in various optoelectronic devices. cornell.edu However, achieving controlled and stable p-type doping with high carrier concentrations presents several challenges. The primary mechanism for p-type doping involves the introduction of acceptor dopants that substitute for zinc (Zn) or tellurium (Te) atoms in the crystal lattice, creating holes as the majority charge carriers.
Acceptor Dopants: Nitrogen, Arsenic, Phosphorus, Copper, and Gallium
A variety of elements have been investigated as p-type dopants for ZnTe, each with its own set of advantages and limitations.
Nitrogen (N) : Nitrogen has proven to be a controllable p-type dopant in ZnTe, capable of achieving hole concentrations up to 10²⁰ cm⁻³. aip.org It typically substitutes for Te, acting as an acceptor. However, the doping efficiency of nitrogen can be around 50%, meaning only half of the incorporated nitrogen atoms contribute to the hole concentration. aip.org
Arsenic (As) : Arsenic is another group V element used for p-type doping.
Phosphorus (P) : Similar to nitrogen and arsenic, phosphorus acts as an acceptor dopant in ZnTe.
Copper (Cu) : Copper is a well-established p-type dopant for ZnTe. pku.edu.cn When Cu substitutes for Zn in the ZnTe lattice, it creates an acceptor level approximately 149 meV above the valence band maximum. d-nb.info This doping can significantly increase the conductivity of ZnTe. pku.edu.cn
Gallium (Ga) : Gallium has been successfully used to synthesize p-type ZnTe nanowires with tunable conductivity. rsc.orgrsc.org By adjusting the gallium content, the transport properties of the nanowires can be rationally controlled. rsc.org
Ex Situ Doping Techniques (e.g., Cu ion immersion)
Ex situ doping techniques involve introducing dopants after the growth of the ZnTe material. One common method is the copper (Cu) ion immersion technique. d-nb.inforesearchgate.net This process involves immersing the ZnTe nanostructures, such as nanoribbons or nanowires, in an aqueous solution of a copper salt, like copper(II) nitrate (B79036) (Cu(NO₃)₂). d-nb.infochalcogen.ro The samples are then rinsed and annealed under vacuum to facilitate the diffusion of Cu atoms into the ZnTe lattice. d-nb.info It is believed that copper ions are incorporated through an ion exchange process with Zn at the surface. d-nb.info This method has been shown to produce strongly p-type conduction in ZnTe. d-nb.inforesearchgate.net The conductivity of Cu-doped ZnTe nanowires can be increased by about three orders of magnitude after a 30-minute immersion in a Cu(NO₃)₂ solution. pku.edu.cn
Controlled Hole Concentration and Mobility
Achieving precise control over hole concentration and mobility is critical for device applications.
Copper Doping : In Cu-doped ZnTe nanowires, the hole concentration can be controlled by varying the duration of the immersion in the copper nitrate solution. pku.edu.cn Hole concentrations ranging from 7.0 × 10¹⁷ to 3.5 × 10¹⁸ cm⁻³ have been achieved. pku.edu.cn However, the hole concentration tends to saturate after a certain immersion time, suggesting a limit to the amount of Cu ions that can be incorporated. pku.edu.cn
Gallium Doping : For gallium-doped p-type ZnTe nanowires, the hole mobility and concentration can be tuned by adjusting the Ga content. rsc.orgrsc.org As the Ga content increases from 1.3% to 5.1% and 8.7%, the hole mobility has been observed to increase from 0.0069 to 0.33 and 0.46 cm² V⁻¹ s⁻¹, respectively. rsc.orgrsc.org
Nitrogen Doping : In nitrogen-doped ZnTe thin films, room temperature hole concentrations ranging from 0.34 to 2.16 × 10¹⁹ cm⁻³ have been reported. aip.org
Interactive Data Table: P-type Doping in Zinc Telluride
| Dopant | Doping Method | Host Material | Achieved Hole Concentration (cm⁻³) | Achieved Hole Mobility (cm² V⁻¹ s⁻¹) |
| Copper (Cu) | Ex situ (Ion Immersion) | Nanowires | 7.0 × 10¹⁷ - 3.5 × 10¹⁸ | - |
| Gallium (Ga) | In situ (Thermal Evaporation) | Nanowires | - | 0.0069 - 0.46 |
| Nitrogen (N) | In situ (MBE) | Thin Films | 0.34 × 10¹⁹ - 2.16 × 10¹⁹ | - |
| Nitrogen (N) | - | - | up to 10²⁰ | - |
N-type Doping Challenges and Compensation from Native Defects
Achieving efficient n-type doping in ZnTe has historically been a significant challenge. d-nb.info This difficulty is largely attributed to the phenomenon of compensation from native defects. d-nb.infoucsb.edu When attempts are made to introduce donor impurities to create n-type conductivity, the crystal lattice tends to form compensating native acceptor defects, such as zinc vacancies (V_Zn). researchgate.net These native defects effectively trap the free electrons introduced by the donors, preventing the material from becoming n-type. This self-compensation mechanism limits the maximum achievable electron concentration. While some success in producing n-type ZnTe has been reported, it remains a difficult task. cornell.edud-nb.info
Amphoteric Native Defect Model
The challenge of doping wide-gap semiconductors like ZnTe can be understood through the amphoteric native defect model. This model posits that native defects can behave as either donors or acceptors depending on the position of the Fermi level. In the case of ZnTe, which has a natural propensity for p-type conductivity, the Fermi level is located closer to the valence band. cornell.edu When donor impurities are introduced to raise the Fermi level towards the conduction band (to achieve n-type conductivity), it becomes energetically favorable for the material to form native acceptor defects (like zinc vacancies). These acceptor defects then compensate for the introduced donors, pinning the Fermi level and preventing a shift to n-type behavior. This self-compensation by native defects is a fundamental limitation to achieving bipolar doping in many wide-gap semiconductors.
Impact of Doping on Lattice Parameters and Electronic Structure
The introduction of dopant atoms into the zinc telluride (ZnTe) crystal lattice invariably alters its structural and electronic properties. These changes are fundamental to tailoring the material for specific electronic and optoelectronic applications. The extent of these modifications depends on several factors, including the type of dopant, its concentration, and its location within the ZnTe lattice (substitutional or interstitial).
Doping can lead to measurable changes in the lattice parameters of ZnTe. When a dopant atom substitutes a host atom (either Zn or Te), the resulting change in the lattice constant is influenced by the difference in ionic/covalent radii between the dopant and the substituted host atom. If the dopant atom is larger than the host atom it replaces, the lattice is expected to expand, and vice versa. Interstitial doping, where dopant atoms occupy positions between the regular lattice sites, generally causes an expansion of the host lattice. aip.org
Cation Doping
Cation doping involves the substitution of zinc (Zn) atoms in the ZnTe lattice with other metallic elements. This strategy is widely employed to modify the material's properties.
Gadolinium (Gd): Doping ZnTe with gadolinium, a rare-earth element, has been shown to reduce the lattice constant at low concentrations. aip.orgresearchgate.netaip.org For instance, the lattice constant of pure ZnTe was found to be 6.031 Å, which decreased with increasing Gd concentration. aip.org This reduction is counterintuitive given the larger size of Gd atoms compared to Zn. Theoretical calculations suggest this is due to the formation of defect complexes involving substitutional Gd ions and neighboring zinc vacancies. aip.orgaip.org The electronic structure is also significantly affected. While the band gap remains almost constant at low Gd concentrations, it increases by as much as 50 meV at higher doping levels (above 7%). aip.orgaip.org This increase is attributed to a band-filling effect. aip.org
Aluminum (Al): Aluminum acts as a donor in ZnTe, leading to n-type conductivity. researchgate.net The incorporation of Al can be achieved with high structural quality, as evidenced by narrow x-ray diffraction linewidths. researchgate.net Doping with Al introduces donor-related bound exciton (B1674681) lines in the photoluminescence spectrum. researchgate.net As the Al concentration increases, the optical energy band gap has been observed to decrease. For example, in one study, the band gap decreased from 1.92 eV to 1.54 eV as the Al doping concentration was increased. ijirset.comresearchgate.net This is attributed to the introduction of impurity levels between the valence and conduction bands. ijirset.com
Copper (Cu): Copper is a well-known p-type dopant for ZnTe. Its incorporation into the ZnTe lattice generally leads to an expansion of the unit cell volume. nih.gov This is accompanied by a decrease in the optical band gap energy. mdpi.comnih.govresearchgate.net For example, as the Cu concentration increased from 0% to 8%, the band gap was observed to decrease from 2.225 eV to 1.941 eV. mdpi.com This reduction is often attributed to the introduction of acceptor states near the valence band. nih.gov However, at very high concentrations, a slight increase in the band gap can occur due to the Burstein-Moss effect. mdpi.com
Manganese (Mn): Doping ZnTe with manganese introduces magnetic properties, creating a dilute magnetic semiconductor. The incorporation of Mn can lead to an increase in the lattice constant. mdpi.com From an electronic structure perspective, Mn doping can transform the material from a p-type semiconductor to a semimetal. researchgate.netscielo.org.mx The band structure of Mn-doped ZnTe shows metallic behavior for spin-up states and semiconducting behavior for spin-down states, with a reduced, direct band gap. researchgate.netarxiv.org
Table 1: Impact of Cation Doping on ZnTe Properties
| Dopant | Effect on Lattice Parameter | Effect on Band Gap (Eg) | Resulting Conductivity Type |
|---|---|---|---|
| Gadolinium (Gd) | Decreases at low concentrations aip.org | Increases at high concentrations aip.org | - |
| Aluminum (Al) | - | Decreases ijirset.com | n-type researchgate.net |
| Copper (Cu) | Increases nih.gov | Decreases mdpi.comnih.gov | p-type mdpi.com |
| Manganese (Mn) | Increases mdpi.com | Becomes semimetallic researchgate.net | p-type to semimetal researchgate.net |
Anion Doping
Anion doping involves the substitution of tellurium (Te) atoms in the ZnTe lattice.
Nitrogen (N): Nitrogen is a crucial p-type dopant for ZnTe, capable of achieving high hole concentrations. aip.org The incorporation of nitrogen atoms in substitutional Te sites (NTe) induces a noticeable change in the lattice parameter. aip.orgscientific.net This is because the Zn-N bond distance (estimated at 2.16 Å) is different from the Zn-Te distance, which minimizes the elastic energy contribution to the formation of the acceptor. aip.orgscientific.net In some cases, nitrogen doping has been reported to cause a decrease in the lattice parameter due to compressive stress from nitrogen atoms in interstitial sites. researchgate.net Nitrogen doping introduces shallow hydrogenic acceptor levels in the band gap, enhancing p-type conductivity. aip.orgscientific.net Doping with nitrogen beyond a certain level (e.g., 1%) can also induce a structural change from cubic to hexagonal. researchgate.net
Table 2: Impact of Anion Doping on ZnTe Properties
| Dopant | Effect on Lattice Parameter | Effect on Band Gap (Eg) | Resulting Conductivity Type |
|---|---|---|---|
| Nitrogen (N) | Changes (can decrease) aip.orgresearchgate.net | Introduces shallow acceptor levels | p-type aip.orgacs.org |
Isovalent Doping
Isovalent doping involves substituting host atoms with elements from the same group in the periodic table, which have the same valence electron structure.
Selenium (Se): The impact of selenium doping on the electronic structure of ZnTe has been investigated through first-principles calculations. These studies focus on understanding the resulting electronic and defect properties. researchgate.net
Cadmium (Cd): The creation of ternary alloys like CdxZn(1-x)Te allows for the tuning of the optical bandgap by varying the composition 'x'. wikipedia.org
Table 3: Impact of Isovalent Doping on ZnTe Properties
| Dopant | Effect on Lattice Parameter | Effect on Band Gap (Eg) | Resulting Conductivity Type |
|---|---|---|---|
| Selenium (Se) | - | Modifies electronic properties researchgate.net | - |
| Cadmium (Cd) | Varies with composition | Tunable with composition wikipedia.org | p-type |
Advanced Characterization Techniques for Zinc Telluride Materials
Structural Characterization
Structural analysis is fundamental to understanding the crystalline nature, surface features, and defect structures of ZnTe, which collectively influence its electronic and optical behavior.
X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure of ZnTe. XRD patterns reveal whether the material is amorphous or crystalline. wm.edu For crystalline ZnTe, the technique identifies the crystal phase, preferred crystal orientation, and lattice parameters. meral.edu.mm ZnTe typically exhibits a polycrystalline cubic (zincblende) structure. beilstein-journals.orgresearchgate.netscientific.net The most commonly observed diffraction peaks correspond to the (111), (220), and (311) crystallographic planes, with the (111) orientation often being the preferred one in thin films. wm.educhalcogen.rohilarispublisher.com The sharpness and intensity of these peaks provide an indication of the material's crystallinity. meral.edu.mm Furthermore, analysis of the peak broadening, often using the Scherrer equation, allows for the estimation of the average crystallite or grain size. chalcogen.ronih.gov For instance, studies have shown that annealing can increase the crystallite size in ZnTe thin films from 8.6 to 16.7 nm. chalcogen.ro
High-Resolution Transmission Electron Microscopy (HRTEM) offers a deeper insight into the crystal structure at the nanoscale. HRTEM can visualize the atomic lattice of ZnTe, revealing the arrangement of atoms and identifying crystallographic defects such as dislocations and stacking faults. uvic.caonlinescientificresearch.commetu.edu.tr The clear lattice fringes observed in HRTEM images confirm the high crystallinity of the nanoparticles or films. onlinescientificresearch.com This technique is also used to precisely measure the size and morphology of nanoparticles, confirming, for example, the formation of ultra-small nanoparticles with average sizes around 8 nm. rsc.org
Scanning Electron Microscopy (SEM) is extensively used to study the surface morphology and topography of ZnTe materials. hilarispublisher.comshu.ac.uk SEM images provide detailed information about surface features, such as grain size, shape, and distribution across the sample. arxiv.orgsci-hub.st These images can reveal whether a surface is smooth and dense or exhibits voids and pinholes. sci-hub.st For example, SEM analysis has been used to observe the evolution of surface smoothness with varying annealing temperatures and to identify different grain sizes, which can be correlated with deposition conditions. arxiv.orgarxiv.org In some cases, SEM has shown average grain sizes of about 420 nm in as-deposited films, which can increase to 490 nm after doping. sci-hub.st
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides quantitative elemental analysis of the material. hilarispublisher.comshu.ac.uk EDS confirms the presence of zinc and tellurium, ensuring the formation of ZnTe. beilstein-journals.orgarxiv.org It is also crucial for determining the stoichiometry and elemental composition, verifying the atomic percentages of Zn and Te in the films. beilstein-journals.orgarxiv.org This is particularly important for assessing the purity of the material and for studying the effects of doping, as EDS can confirm the presence of dopant elements like silver or copper. sci-hub.st
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of ZnTe at the nanometer scale. researchgate.netchalcogen.roshu.ac.uk It provides three-dimensional images of the surface, allowing for the quantitative analysis of various morphological parameters. beilstein-journals.orgnih.gov A key parameter derived from AFM is the root mean square (Rms) surface roughness, which quantifies the texture and quality of the film surface. beilstein-journals.org For example, studies have measured the Rms roughness of ZnTe films to be in the range of 2 to 4 nm. beilstein-journals.org
AFM is also used to analyze the grain structure, including grain size, shape, and density. beilstein-journals.orgphysics.sk This analysis can reveal densely packed spherical nanograins or columnar growth on the film surface. beilstein-journals.org The technique is sensitive enough to show how surface morphology and roughness evolve with changes in deposition parameters, such as film thickness or annealing temperature. chalcogen.ronih.gov It has been observed that the linear dimensions of surface grains tend to increase with the thickness of the ZnTe film. physics.sk
Determining the crystal orientation and precise lattice parameters is crucial for understanding the properties of epitaxial ZnTe films and bulk crystals. XRD is the primary tool for this analysis. meral.edu.mm Most ZnTe materials exhibit a cubic zincblende structure. researchgate.netchalcogen.ro The lattice constant 'a' for this structure is consistently reported to be around 6.1 Å. chalcogen.ro
Pole figure measurements using XRD are employed for a systematic characterization of the crystal orientation, especially for films grown on different substrates like sapphire. aip.org These measurements can reveal complex orientation relationships, such as a (111) ZnTe domain forming on a c-plane sapphire substrate or a (211)-oriented layer on an m-plane sapphire substrate. aip.org The analysis confirms the preferred orientation, which is often along the <111> direction for polycrystalline films. beilstein-journals.orghilarispublisher.com High-Resolution XRD (HRXRD) is also used to assess the crystalline perfection of single crystals. researchgate.net
Etch Pit Density (EPD) analysis is a well-established technique for evaluating the crystalline quality and defect density of bulk crystals and wafers. taylorandfrancis.com This method involves chemically etching the crystal surface with a specific etchant, which preferentially attacks areas with crystalline defects like dislocations, forming small pits. researchgate.netresearchgate.net These etch pits are then observed and counted using an optical microscope. taylorandfrancis.com
The density of these pits (EPD), typically expressed in units of cm⁻², provides a quantitative measure of the dislocation density in the material. researchgate.nettaylorandfrancis.com For example, EPD analysis on ZnTe single crystals grown by the Vertical Bridgman Technique has revealed dislocation densities as low as 4 × 10³ cm⁻². researchgate.net This technique is a rapid and cost-effective screening tool for assessing material quality, as a lower EPD generally indicates higher crystalline perfection. researchgate.net The shape and distribution of the etch pits can also provide information about the types of defects and their origins. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques are vital for probing the electronic and optical properties of zinc telluride, such as its band gap and the presence of defect-related energy levels. Common methods include UV-Vis Spectroscopy, Photoluminescence (PL), and Raman Spectroscopy.
UV-Vis spectroscopy is widely used to determine the optical properties of ZnTe thin films, including their absorbance and transmittance spectra. chalcogen.roarxiv.org From this data, the optical absorption coefficient can be calculated, which is then used to determine the material's optical band gap energy (Eg) via Tauc plots. chalcogen.roscispace.com For ZnTe, a direct band gap material, values are typically found in the range of 2.2 to 2.3 eV, though they can vary with film thickness and annealing conditions. scientific.netchalcogen.ro
Photoluminescence (PL) spectroscopy is another key technique that provides information on the electronic structure, crystal quality, and defect levels. rsc.org By exciting the material with a laser and analyzing the emitted light, researchers can identify radiative recombination processes. The main emission peak is often related to the band-edge transition, confirming the band gap energy. rsc.org Additional peaks at lower energies can indicate the presence of impurities or defect states within the band gap.
Raman spectroscopy is used to study the vibrational modes of the ZnTe crystal lattice. shu.ac.uksci-hub.st The Raman spectrum of ZnTe typically shows characteristic peaks corresponding to its longitudinal optical (LO) and transverse optical (TO) phonon modes. The position and shape of these peaks confirm the crystalline structure and quality of the material. sci-hub.st
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the ZnTe surface. spectroscopyonline.com XPS can identify the characteristic binding energies of zinc and tellurium, and can also detect the presence of oxides or other contaminants on the surface. spectroscopyonline.com
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic and optical properties of zinc telluride (ZnTe). By analyzing the light emitted from the material after excitation with a photon source, detailed information about its quality, defects, and fundamental energy levels can be obtained.
Low-temperature PL spectra of ZnTe are often characterized by sharp emission lines corresponding to excitonic transitions. In high-quality, undoped ZnTe crystals, emissions from free excitons are prominent. These can be further resolved into emissions from the upper and lower polariton branches. Due to thermal strain effects, which can be present in thin films grown on substrates like gallium arsenide (GaAs), the light and heavy free exciton (B1674681) emissions may be split. aip.org The spectra also typically feature several phonon replicas of these excitonic lines, providing information about exciton-phonon coupling. aip.org
The presence of impurities and defects within the ZnTe lattice introduces additional radiative pathways. PL is highly sensitive to these, revealing emissions from:
Donor-bound excitons (D⁰, X): Where an exciton is bound to a neutral donor. This is a common feature in state-of-the-art cadmium zinc telluride (CZT) grown for radiation detectors. wvu.edu
Acceptor-bound excitons (A⁰, X): Where an exciton is bound to a neutral acceptor. A deep acceptor-bound exciton related to a complex involving cadmium vacancies is often detected in CZT. wvu.edu
Donor-Acceptor Pair (DAP) recombination: This involves the recombination of an electron on a donor with a hole on an acceptor. Both shallow and deep DAP recombination bands have been identified in CdZnTe, which correlate well with those in cadmium telluride (CdTe) after accounting for the band gap shift. jkps.or.kr
Doping ZnTe with various elements significantly alters the PL spectra. For instance, studies on ZnTe single crystals doped with Group I elements like lithium, sodium, potassium, and cesium have shown that the PL intensity and peak positions are dependent on the dopant concentration and atomic number. iaea.org The temperature at which PL measurements are conducted also provides crucial information; for example, temperature-dependent PL can be used to differentiate between various radiative transitions and to study the thermal quenching of luminescence. wvu.eduiaea.org
In nanostructures such as ZnTe quantum dots, PL spectra exhibit a red-shift in the emission wavelength as the reaction time for their synthesis increases, corresponding to an increase in particle size. onlinescientificresearch.com This quantum confinement effect makes PL an essential tool for characterizing the optical properties of nanoscale ZnTe.
Table 1: Summary of Common Photoluminescence Features in Zinc Telluride
| Feature | Description | Significance |
| Free Exciton (X) | Recombination of a free electron-hole pair. | Indicator of high crystal quality. Its energy is close to the band gap. |
| Bound Excitons (D⁰,X), (A⁰,X) | Recombination of excitons bound to neutral donors or acceptors. | Identifies the presence and nature of impurity and defect states. |
| Phonon Replicas | Excitonic emission accompanied by the emission of one or more longitudinal optical (LO) phonons. | Provides information on the strength of exciton-phonon coupling. |
| Donor-Acceptor Pair (DAP) | Radiative recombination between an electron on a donor and a hole on an acceptor. | Characterizes the distribution and nature of donor and acceptor impurities. |
UV-VIS-NIR Spectroscopy
UV-VIS-NIR spectroscopy, which measures the absorption, transmission, and reflection of light from the ultraviolet to the near-infrared range, is a fundamental technique for determining the key optical parameters of zinc telluride.
A primary application of this technique is the determination of the optical band gap (Eg) . ZnTe is a direct band gap semiconductor, and its band gap energy can be estimated from the absorption spectrum using Tauc's plot method. aip.org For direct transitions, the relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by:
(αhν)² = A(hν - Eg)
where A is a constant. By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the energy axis, the value of Eg can be determined. The reported band gap for bulk ZnTe is approximately 2.26 eV at room temperature. wikipedia.orgscientific.netbeilstein-journals.org However, for thin films, this value can vary. For instance, RF-sputtered ZnTe thin films have shown a band gap of around 2.13 eV. aip.orgscitation.org The band gap of ZnTe films has been observed to decrease as the film thickness increases. scientific.netresearchgate.net Conversely, increasing the substrate temperature during deposition can tune the optical band gap over a wide range, from 1.47 eV to as high as 3.11 eV. beilstein-journals.org Doping, for example with antimony, can also lead to a decrease in the energy band gap. samipubco.com
The transmission and absorption spectra provide further insights. ZnTe thin films typically exhibit high transmittance in the infrared (IR) and near-infrared (NIR) regions, with values often exceeding 75%, while showing good absorption in the UV and green light domains. aip.org This property is crucial for applications such as antireflective coatings and for use in specific types of photodetectors. aip.orgsamipubco.com The transmission spectra can also be used to calculate the thickness of thin films. aip.org
From the absorption and transmission data, other important optical constants can be derived, including the absorption coefficient (α) and the extinction coefficient (k) . scientific.netresearchgate.net The absorption coefficient indicates how far light of a particular wavelength can penetrate into the material before being absorbed. The extinction coefficient is related to the absorption coefficient and the wavelength and describes the loss of light due to both scattering and absorption. The variation of these parameters with wavelength is essential for designing optoelectronic devices. scientific.netresearchgate.net For example, a high extinction coefficient suggests suitability as an absorber layer in thin-film solar cells. samipubco.com
Table 2: Optical Parameters of ZnTe Determined by UV-VIS-NIR Spectroscopy
| Parameter | Typical Value (Bulk, 300 K) | Dependence on Film Properties |
| Band Gap (Eg) | ~2.26 eV wikipedia.orgscientific.net | Decreases with increasing thickness scientific.net; Can be tuned with substrate temperature beilstein-journals.org |
| Transmittance | High in IR/NIR (>75%) aip.org | Increases with substrate temperature beilstein-journals.org |
| Refractive Index (n) | ~2.40 - 2.63 (for Sb-doped films) samipubco.com | Varies with wavelength and composition |
| Extinction Coefficient (k) | Varies with wavelength and deposition conditions samipubco.com | Decreases with higher deposition potential in Sb-doped films samipubco.com |
Infrared (IR) Transmission Spectroscopy
Infrared (IR) transmission and reflection spectroscopy are vital for investigating the lattice dynamics of zinc telluride by probing its vibrational modes (phonons).
In the far-infrared region, the spectra of ZnTe are dominated by absorption and reflection features associated with the fundamental transverse optical (TO) and longitudinal optical (LO) phonon frequencies at the center of the Brillouin zone (k≈0). aip.orgjps.jp For bulk ZnTe crystals, the TO phonon frequency has been identified from reflection measurements to be around 177.5-179 cm⁻¹, while the LO phonon frequency is found at approximately 206-208.3 cm⁻¹. jps.jpaip.org
Transmission measurements, particularly on thin films at oblique incidence, allow for the direct observation of the LO phonon mode, which is not typically IR-active at normal incidence. aip.org The strong absorption band observed in the transmission spectra of powdered ZnTe corresponds to the TO phonon energy. aip.org Analysis of the reflection spectrum using classical oscillator models or the Kramers-Kronig relations can also yield these fundamental phonon frequencies. aip.orgjps.jp
Furthermore, IR spectroscopy can reveal multi-phonon absorption processes, where two or more phonons are created simultaneously. These weaker absorption bands, observed at higher frequencies, can be assigned to combinations of zone-boundary phonons. From these, the energies of phonons at the edges of the Brillouin zone have been estimated, for example: TO ≈ 175 cm⁻¹, LO ≈ 157 cm⁻¹, LA (longitudinal acoustic) ≈ 126 cm⁻¹, and TA (transverse acoustic) ≈ 73 cm⁻¹. jps.jp
Studies on doped ZnTe crystals show that heavy doping can lead to the observation of plasma reflection, which arises from the interaction of plasmons (collective oscillations of free carriers) with optical phonons. jps.jp This makes IR spectroscopy a useful tool for studying free carrier effects.
In the context of nanostructures, IR spectroscopy has been used to study ensembles of ZnTe quantum wires. researchgate.net The spectra of such ensembles show features that are similar to bulk ZnTe, but with some modifications, such as a softening (a shift to lower frequency) of the LO-like mode. researchgate.net For more complex structures like two-layer ZnTe/ZnMgTe nanowires, interface phonon modes can also be identified, providing insight into the vibrational properties at the heterojunction. researchgate.net
Table 3: Phonon Frequencies in Zinc Telluride from IR Spectroscopy
| Phonon Mode | Location | Frequency (cm⁻¹) |
| Transverse Optical (TO) | Zone Center | ~177.5 - 179 aip.orgjps.jpaip.org |
| Longitudinal Optical (LO) | Zone Center | ~206 - 208.3 jps.jpaip.org |
| Transverse Optical (TO) | Zone Boundary | ~175 jps.jp |
| Longitudinal Optical (LO) | Zone Boundary | ~157 jps.jp |
| Longitudinal Acoustic (LA) | Zone Boundary | ~126 jps.jp |
| Transverse Acoustic (TA) | Zone Boundary | ~73 jps.jp |
Raman Spectroscopy
Raman spectroscopy is a versatile, non-contact technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a material. It is particularly effective for characterizing the crystalline quality and phonon dynamics of zinc telluride.
The first-order Raman spectrum of ZnTe is characterized by two main peaks corresponding to the longitudinal optical (LO) and transverse optical (TO) phonons. At room temperature, these are typically found at approximately 208 cm⁻¹ and 177.5 cm⁻¹, respectively. aip.org The intensity of these peaks and their polarization dependence can be used to determine the crystallographic orientation of the sample. researchgate.net
A key feature of Raman scattering in ZnTe is the ability to perform resonant Raman spectroscopy . When the energy of the excitation laser approaches the material's band gap, the scattering cross-section of the LO phonon is significantly enhanced due to the strong Fröhlich interaction between excitons and LO phonons. aip.orgaps.org This resonance phenomenon allows for the observation of multiple LO phonon overtones (multiphonon peaks), with up to the fifth-order LO phonon being observed at room temperature. researchgate.netaps.org The intensity ratio of these multiphonon peaks can be used to evaluate the Huang-Rhys factor, which quantifies the strength of the exciton-LO phonon coupling. researchgate.netaps.org
Raman spectroscopy is also sensitive to the physical conditions of the sample. Studies have shown that with increasing temperature, the Raman peaks broaden and shift to lower frequencies (a "red shift"). mdpi.com Conversely, applying high pressure causes the phonon frequencies to increase. tandfonline.com This makes Raman spectroscopy a useful tool for in-situ monitoring of materials under different environmental conditions. For example, it has been used to study the phase transitions of ZnTe from the zincblende structure to high-pressure phases like cinnabar and Cmcm. tandfonline.com
In nanomaterials like ZnTe nanorods, Raman spectroscopy has been used to observe surface optical (SO) phonons, whose frequencies lie between the TO and LO modes. aps.org The study of these modes provides insight into the influence of surface effects in nanostructures. Furthermore, strong coupling between excitons and acoustic phonons can be observed, leading to broad features near the main LO peaks. aps.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the analysis of zinc telluride, XPS is employed to characterize the core-level binding energies of zinc (Zn) and tellurium (Te). The Zn 2p spectrum typically shows a doublet, Zn 2p₃/₂ and Zn 2p₁/₂, with a spin-orbit splitting of approximately 23.1 eV. spectroscopyonline.com Curve fitting of the high-resolution Zn 2p₃/₂ peak can distinguish between different chemical states. For instance, zinc in the form of ZnTe has a characteristic binding energy around 1022.0 eV, while zinc oxide (ZnO), a common surface contaminant, appears at a slightly lower binding energy of about 1021.3 eV. spectroscopyonline.com
Similarly, the Te 3d spectrum is analyzed to identify the chemical state of tellurium. The presence of tellurium dioxide (TeO₂), which can form on the surface due to atmospheric exposure, is readily identified by a chemical shift to a higher binding energy compared to tellurium in the ZnTe lattice. nsf.gov The ability to detect these oxide species is crucial, as their presence can significantly affect the surface properties and performance of electronic devices.
XPS is also a powerful tool for studying heterojunctions involving ZnTe. By carefully measuring the core-level binding energies and the valence band maximum of the individual materials and the heterostructure, the valence band offset (ΔEᵥ) can be determined. For example, in a CdSe/ZnTe heterojunction, the valence band offset was measured to be 0.64 ± 0.07 eV. caltech.edu This parameter is critical for understanding and modeling the charge transport across the interface in semiconductor devices.
Furthermore, XPS can be used to analyze the composition of doped ZnTe films. It can confirm the presence of dopants, such as gadolinium (Gd), and identify any unintentionally formed contaminant species on the surface or within the film. spectroscopyonline.comspectroscopyonline.com
Table 4: Representative Binding Energies for Species in ZnTe from XPS
| Element | Core Level | Chemical State | Binding Energy (eV) |
| Zinc (Zn) | Zn 2p₃/₂ | ZnTe | ~1022.0 spectroscopyonline.com |
| Zinc (Zn) | Zn 2p₃/₂ | ZnO | ~1021.3 spectroscopyonline.com |
| Tellurium (Te) | Te 3d | ZnTe | Varies (lower than TeO₂) nsf.gov |
| Tellurium (Te) | Te 3d | TeO₂ | Varies (higher than ZnTe) nsf.gov |
Secondary Ion Mass Spectroscopy (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. The mass-to-charge ratio of these secondary ions is measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface. cameca.com
SIMS is recognized as the most sensitive surface analysis technique, capable of detecting elements in the parts-per-million (ppm) to parts-per-billion (ppb) range. cameca.comgfz.de This makes it exceptionally well-suited for the characterization of impurities and dopants in semiconductor materials like zinc telluride.
A primary application of SIMS is depth profiling . In this mode, the primary ion beam continuously sputters the material, creating a crater. The composition of the sputtered material is monitored as a function of time, which can be correlated to depth. This provides a detailed profile of the concentration of specific elements from the surface down into the bulk of the material. cameca.com This is invaluable for verifying doping profiles, identifying buried interfaces, and detecting the diffusion of contaminants in multilayer structures.
While SIMS provides the total elemental concentration, it does not directly distinguish between electrically active and inactive impurities. However, methods have been developed for other semiconductors, such as gallium arsenide, to indirectly obtain profiles of active dopants by monitoring complex secondary ion signals (e.g., As₃Zn⁺) which can serve as a marker for the active impurity profile. rsc.org Similar approaches could potentially be applied to ZnTe.
The technique can be applied to all types of solid materials, including insulators, semiconductors, and metals. cameca.com However, the analysis of insulating or semi-insulating materials like high-purity CdZnTe can be challenging due to surface charging under ion bombardment. dtic.mil Techniques such as coating the sample with a conductive layer (e.g., gold) or using an electron flood gun are employed to counteract this effect. dtic.mil The preparation of standard samples, often through ion implantation, is necessary for quantitative analysis, as the secondary ion yields can vary significantly depending on the material matrix and sputtering conditions. cameca.comdtic.mil
Electrical and Optoelectronic Characterization
The electrical and optoelectronic characterization of zinc telluride is essential for evaluating its potential for use in electronic devices. These measurements provide fundamental parameters that govern charge transport and the material's response to light.
Electrical Characterization is often performed using Hall effect measurements. This technique provides key information about the material's electrical properties:
Resistivity (ρ): Zinc telluride films are typically highly resistive, with resistivity values that can be in the range of several megaohm-centimeters. beilstein-journals.org The resistivity is highly dependent on the deposition conditions, such as substrate temperature. For instance, the resistivity of ZnTe films has been shown to decrease as the substrate temperature increases. chalcogen.ro
Carrier Type and Concentration: Undoped zinc telluride is naturally a p-type semiconductor. wikipedia.orgjps.jp This p-type conductivity is generally attributed to the formation of zinc vacancies, which act as acceptors. jps.jp Hall measurements confirm the positive sign of the Hall coefficient for p-type material and allow for the quantification of the hole concentration. jps.jp
Carrier Mobility (μ): The Hall mobility describes how quickly charge carriers move through the material under the influence of an electric field. The temperature dependence of the mobility provides insight into the dominant scattering mechanisms. In ZnTe crystals, at higher temperatures, the mobility is often limited by lattice scattering (phonon scattering), showing a temperature dependence proportional to T⁻¹·⁵⁰, which is characteristic of scattering by acoustical phonons. jps.jp
Current-voltage (I-V) characteristics are also a fundamental electrical measurement, particularly for device structures. The I-V curves, often measured at different temperatures, help to identify the dominant charge transport mechanisms through a device, such as a Ag:Cu/ZnTe/Al structure. scitation.org Analysis of these characteristics can reveal information about barrier heights and conduction mechanisms at interfaces. scitation.org
Optoelectronic Characterization involves studying the interaction of light with the material and its effect on electrical properties.
Photoconductivity: As a semiconductor with a band gap in the visible range, ZnTe exhibits photoconductivity. The absorption of photons with energy greater than the band gap generates electron-hole pairs, increasing the material's electrical conductivity. Optical studies have investigated photoconduction in ZnTe single crystals. jps.jp
Device Performance: For optoelectronic applications, the characterization of complete device structures is crucial. ZnTe is a candidate for various applications, including green light-emitting diodes, photodetectors, and as a hole transport layer (HTL) in cadmium telluride (CdTe) based solar cells. aip.orgresearchgate.net The low valence band offset of about 0.1 eV between ZnTe and CdTe is advantageous for improving hole collection in these solar cells. aip.org Characterization of these devices involves measuring their response under illumination, such as their current-voltage characteristics under simulated solar light, to determine parameters like efficiency and spectral response.
Hall Effect Measurements (Carrier Concentration, Mobility, Resistivity)
Hall effect measurements are fundamental for determining the key transport properties of ZnTe, such as carrier type, concentration, mobility, and resistivity. As-grown ZnTe typically exhibits p-type conductivity. meral.edu.mm Hall effect studies on ZnTe thin films have consistently shown that holes are the majority charge carriers, a characteristic that holds irrespective of the film's thickness and composition. primescholars.com
The electrical properties are highly dependent on preparation conditions and doping. For instance, ZnTe crystals grown by the vapor transport method showed a p-type nature with a carrier concentration of 2.5 x 10¹⁶ cm⁻³ and a mobility of 23 cm²/Vs at room temperature. meral.edu.mm In another study, Hall effect measurements on Zn-Te thin films revealed that as the film thickness increases, the Hall coefficient and mobility increase, while the carrier concentration decreases. primescholars.com Conversely, increasing the zinc content in the films leads to a decrease in the Hall coefficient but an increase in mobility and carrier concentration. primescholars.com
Doping has a significant impact on these parameters. In copper (Cu)-doped ZnTe thin films, the material remains p-type. nih.gov As the Cu concentration is increased up to 8 at.%, both the carrier concentration and Hall mobility increase, reaching peak values of 1.85 × 10¹⁸ cm⁻³ and 54.21 cm²Vs⁻¹, respectively. nih.gov This enhancement is attributed to the increased grain size which reduces grain boundary scattering. nih.gov Consequently, the resistivity of the Cu-doped films decreases, reaching a minimum of 0.08 Ω·cm at an 8 at.% Cu concentration. nih.gov Annealing also influences these properties; the resistivity of ZnTe thin films decreases with heat treatment. chalcogen.ro
High-pressure studies have shown that the hole concentration in zinc-blende ZnTe can increase by more than two orders of magnitude, which is suggested to be due to a deep-to-shallow transformation of acceptor levels. arxiv.org
Table 1: Hall Effect Measurement Data for Zinc Telluride Materials
| Material System | Preparation Method | Carrier Type | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) | Source(s) |
| ZnTe Crystal | Vapor Transport | p-type | 2.5 x 10¹⁶ | 23 | - | meral.edu.mm |
| Undoped ZnTe Film | - | p-type | ~10¹⁵ | ~20 | ~0.3 | nih.gov |
| ZnTe:Cu (8 at.%) Film | - | p-type | 1.85 x 10¹⁸ | 54.21 | 0.08 | nih.gov |
| ZnTe/CdTe Heterostructure | Close Space Sublimation | p-type | - | - | - | idsi.md |
| Cadmium Zinc Telluride (CZT) | - | p-type | 1.72 x 10¹¹ | 1.57 x 10² | - | scispace.com |
| Indium-doped CZT (InCZT) | - | p-type | 2.38 x 10¹¹ | 2.34 x 10² | - | scispace.com |
Current-Voltage (I-V) Characteristics of Heterostructures
The current-voltage (I-V) characteristics of ZnTe-based heterostructures are critical for understanding charge transport mechanisms and device performance, particularly in diodes and solar cells.
For p-ZnTe/n-CdTe heterojunctions, I-V analysis reveals the presence of a high-resistivity layer at the interface. idsi.md The forward current-voltage characteristics of these structures can be described by an exponential dependence at low voltages (up to 0.4 V), followed by sublinear behavior at higher voltages (up to 0.8 V). idsi.md This behavior is explained by an injection-depletion effect within a drift-diffusion model of current transport. idsi.md In ZnTe/CdTe heterojunctions grown by vacuum thermal evaporation, the forward I-V curves are distinctly diode-like, with an estimated series resistance of approximately 320 Ω. capes.gov.br
In n-ZnO/p-ZnTe heterojunction diodes, strong rectifying behavior is observed. researchgate.net These diodes exhibit a low leakage current of less than 5 x 10⁻⁵ A at a reverse bias of 5 V and a turn-on voltage of about 1 V in the forward bias. researchgate.net Under illumination, a significant photoresponse is generated. researchgate.net Similarly, n-ZnSe/p-ZnTe heterojunctions show nonlinear I-V characteristics in the dark, which can be modeled by the modified Shockley–Read equation. mdpi.com
The I-V characteristics of photodetectors based on individual ZnTe nanowires show a steady increase in photocurrent as the intensity of incident light increases. optica.org For example, under 532 nm light, the photocurrent can reach 10.5 μA at a bias of 6.5 V as the light intensity increases to 1.4 mW/cm². optica.org
Impedance Spectroscopy (IS)
Impedance spectroscopy (IS) is a powerful technique used to investigate the electrical properties of ZnTe materials and junctions by analyzing their frequency-dependent impedance. It helps to identify relaxation processes, distinguish between bulk and interface contributions, and determine key electrical parameters.
IS studies on ZnTe–Ti/Al Schottky junctions have shown that long-range conductivity is the dominant factor in the relaxation processes within these junctions. mdpi.com This technique provides insights into carrier kinetics, similar to deep-level transient spectroscopy (DLTS), by exciting electrons captured in deep traps within the junction's depletion region. mdpi.com In studies of ZnTe under high pressure, AC impedance spectroscopy has been used to verify phase transitions, such as the one from the initial zinc-blende phase to a cinnabar phase at 7–9 GPa. worldscientific.com
For electrodeposited ZnTe thin films, electrochemical impedance spectra have indicated that ZnTe is more conductive than zinc selenide (B1212193) (ZnSe). ekb.eg In Ni-doped ZnTe thin films prepared by RF-sputtering, IS data has been analyzed to estimate activation and relaxation energies, with the AC electrical conductivity data being interpreted through existing theoretical models. researchgate.net
Field-Effect Transistors (FETs) Characterization
The characterization of field-effect transistors (FETs) fabricated from ZnTe nanostructures provides essential information about their charge transport properties and potential for electronic applications. ZnTe nanomaterials are promising for p-type transistors. optica.orgresearchgate.net
Individual ZnTe nanowires have been successfully fabricated into FETs, demonstrating clear p-type conductivity. optica.org One such device exhibited a carrier mobility of 11.3 cm²/Vs. optica.org Vertically aligned ZnO/ZnTe core-shell nanowires have also been used to create p-type FETs. nih.gov A device based on a single core-shell nanowire showed a turn-on voltage of -1.65 V and a hole mobility of 13.3 cm²/V·s. nih.gov The performance of these core-shell devices can be controlled by tuning the shell-to-core ratio. rsc.org
Quantum Efficiency and Photoresponsivity Measurements
Quantum efficiency (QE) and photoresponsivity are key metrics for evaluating the performance of ZnTe-based photodetectors and solar cells, quantifying how efficiently incident photons are converted into electrical current.
Photodetectors based on single ZnTe nanowires have demonstrated exceptionally high performance. optica.org For a device on a rigid silicon substrate, the spectral responsivity was as high as 1.87 × 10⁵ A/W, with a corresponding external quantum efficiency (EQE) of 4.36 × 10⁷%. optica.org This represents a significant improvement over previously reported ZnTe nanostructure-based devices. optica.org
In CdTe/ZnTe heterostructure nBn photodetectors, the EQE was measured to be higher than 70% in the 550 nm to 800 nm wavelength range. aip.orgaip.org At a high bias of -3 V, the responsivity reached 0.42 A/W, corresponding to an EQE of 82%. aip.org The responsivity of ZnTe photodetectors typically shows a sharp cutoff near 550 nm, which corresponds to its bandgap, with peak values often in the range of 0.2–0.4 A/W under optimal bias conditions. next.gr For cadmium zinc telluride (CZT) based photodetectors, an EQE of 200% has been reported, increasing to 250% for indium-doped CZT. scispace.com
Photovoltaic Performance Parameters (V_oc, J_sc, FF, PCE)
The primary parameters defining the performance of a photovoltaic device are the open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE). Numerous studies have focused on optimizing these parameters for ZnTe-based solar cells.
In p-ZnTe/n-CdTe heterojunction solar cells, photovoltaic parameters of V_oc = 0.64 V and J_sc = 12.03 mA/cm² have been achieved. idsi.md Numerical simulations using the Solar Cell Capacitance Simulator (SCAPS) software have been employed to optimize device structures. For a conventional ZnO/CdS/ZnTe structure, an optimized PCE of 12.28% was calculated. upv.es By introducing a highly doped p⁺-ZnTe back surface field layer, the simulated performance was significantly enhanced. upv.es A structure of ZnO/CdS/ZnTe/p⁺-ZnTe with optimized layer thicknesses (0.03, 0.03, 0.5, and 0.1 µm, respectively) yielded a V_oc of 1.81 V, J_sc of 9.35 mA/cm², FF of 79.05%, and a PCE of 13.37%. upv.es
Other simulations of heterojunction solar cells have also shown promising results. For a structure using an aluminum-doped zinc oxide (AZO) window layer (Al/AZO/CdTe/NiO/Ni), a maximum PCE of 14.2% was achieved with a V_oc of 0.74 V, J_sc of 26.15 mA/cm², and an FF of 72.83%. nih.gov Simulations of MoTe₂-based solar cells have also been performed, with one optimized structure yielding a PCE of 32.38%, V_oc of 1.07 V, J_sc of 35.12 mA/cm², and FF of 86.32%. phenikaa-uni.edu.vn
Table 2: Photovoltaic Performance Parameters of ZnTe-Based Solar Cells
| Solar Cell Structure | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Source(s) |
| ZnTe/CdTe | 0.64 | 12.03 | - | 7.1 | idsi.md |
| ZnO/CdS/ZnTe (Simulated) | - | - | - | 12.28 | upv.es |
| ZnO/CdS/ZnTe/p⁺-ZnTe (Simulated) | 1.81 | 9.35 | 79.05 | 13.37 | upv.es |
| Al/AZO/CdTe/NiO/Ni (Simulated) | 0.74 | 26.15 | 72.83 | 14.2 | nih.gov |
| Al/FTO/CdS/MoTe₂/Cu₂O/Ni (Simulated) | 1.07 | 35.12 | 86.32 | 32.38 | phenikaa-uni.edu.vn |
| ZnPC-based DSSC (200 nm) | 0.8364 | 16.02 | 60.75 | 8.13 | mdpi.com |
Terahertz (THz) Examination and Transmission
Zinc telluride is a prominent nonlinear optical crystal for the generation and detection of terahertz (THz) radiation, primarily through optical rectification and electro-optic sampling. researchgate.netsot.com.sg Its performance in the THz range is characterized by its transmission properties and generation efficiency.
The transmission range of ZnTe extends from the visible (0.62 µm) far into the infrared, making it transparent to the optical pump lasers and the generated THz waves. sot.com.sg However, Fresnel reflection at the crystal surfaces can lead to significant losses. To address this, surface engineering techniques have been developed. Fabricating subwavelength structures on the ZnTe crystal surface has been shown to create an ultrabroadband antireflection effect. nih.gov This method increased the transmittance in the 0.2-1.0 THz range to over 70%, representing a 24.8% enhancement. nih.gov
The efficiency of THz generation in ZnTe can be affected by material defects, such as tellurium (Te) inclusions. aip.org Laser terahertz emission microscopy has revealed that such micro-scale inclusions can locally alter the THz emission, producing unusual waveforms attributed to a photocurrent surge effect at the Te/ZnTe interface. aip.org In THz time-domain spectroscopy systems, multiple reflections of the THz wave inside the ZnTe crystal can create unwanted echoes in the signal, which can be corrected using techniques like wavelet transform analysis. mdpi.com
Investigation of Phase Transitions Under Pressure
The structural behavior of zinc telluride (ZnTe) under high pressure is a subject of significant scientific interest, revealing a more complex sequence of phase transitions compared to other zinc chalcogenides like ZnS and ZnSe. iphy.ac.cn Advanced characterization techniques, primarily high-pressure synchrotron powder X-ray diffraction (XRD), Raman spectroscopy, AC impedance spectroscopy, and X-ray absorption spectroscopy, have been employed to investigate these transformations. iphy.ac.cnresearchgate.nettandfonline.com
Under ambient conditions, ZnTe crystallizes in the zinc blende (ZB, or B3) structure, designated as ZnTe-I. iphy.ac.cntandfonline.com As pressure increases, ZnTe undergoes two primary structural phase transitions at room temperature. researchgate.networldscientific.com The first transition occurs from the initial zinc blende phase to a cinnabar-type structure (space group P3121), known as ZnTe-II. iphy.ac.cniphy.ac.cn While there was some historical debate suggesting a different space group (P31) for this intermediate phase, experimental and theoretical calculations have largely confirmed the cinnabar structure. iphy.ac.cnresearchgate.net The second transition transforms the cinnabar phase into a metallic orthorhombic phase with Cmcm symmetry (ZnTe-III). iphy.ac.cntandfonline.com This Cmcm phase is stable up to approximately 85 GPa. tandfonline.com
The transition pressures reported in various studies show some variation, which can be attributed to different experimental conditions, such as hydrostatic versus non-hydrostatic pressure environments, and the specific techniques used for detection. researchgate.networldscientific.com For instance, studies using Raman spectroscopy and AC impedance spectroscopy under non-hydrostatic conditions reported the zinc blende to cinnabar transition occurring between 7–9 GPa, and the subsequent transition to the Cmcm phase at 11–13 GPa. researchgate.networldscientific.com Synchrotron powder XRD experiments have identified the first transition at 9.6 GPa and the second at 12.1 GPa. iphy.ac.cniphy.ac.cnresearchgate.net Other X-ray absorption and diffraction studies place the transitions at 9.5±0.5 GPa and 12±0.5 GPa, respectively. iphy.ac.cntandfonline.com The transition to the Cmcm phase can occur over a pressure range, with one study observing a coexistence regime extending from approximately 12.2 to 13.8 GPa. tandfonline.com The transition to the metallic Cmcm phase is accompanied by a semiconductor-to-metal transition. researchgate.net
Research has also extended to organic-inorganic hybrid forms of zinc telluride. The hybrid semiconductor β-ZnTe(en)0.5, which consists of alternating layers of zinc telluride and ethylenediamine (B42938) (en), exhibits pressure-induced phase transitions at significantly lower pressures of 2.1 GPa and 3.3 GPa, as observed through XRD and Fourier transform infrared (FTIR) spectroscopy. aip.orgaip.org
Research Findings on ZnTe Phase Transitions
The following table summarizes the key phase transitions and the pressures at which they have been observed in pure zinc telluride.
| Initial Phase (Structure) | Final Phase (Structure) | Reported Transition Pressure (GPa) | Experimental Method/Conditions | Citation |
|---|---|---|---|---|
| ZnTe-I (Zinc Blende) | ZnTe-II (Cinnabar) | 7–9 | Raman & AC Impedance Spectroscopy (non-hydrostatic) | researchgate.networldscientific.comresearchgate.net |
| ZnTe-I (Zinc Blende) | ZnTe-II (Cinnabar) | 9.5 ± 0.5 | X-ray Absorption & Diffraction | iphy.ac.cntandfonline.com |
| ZnTe-I (Zinc Blende) | ZnTe-II (Cinnabar) | 9.6 | Synchrotron Powder X-ray Diffraction | iphy.ac.cniphy.ac.cnresearchgate.net |
| ZnTe-II (Cinnabar) | ZnTe-III (Cmcm) | 11–13 | Raman & AC Impedance Spectroscopy (non-hydrostatic) | researchgate.networldscientific.comresearchgate.net |
| ZnTe-II (Cinnabar) | ZnTe-III (Cmcm) | 12 ± 0.5 | X-ray Absorption & Diffraction | iphy.ac.cntandfonline.com |
| ZnTe-II (Cinnabar) | ZnTe-III (Cmcm) | 12.1 | Synchrotron Powder X-ray Diffraction | iphy.ac.cniphy.ac.cnresearchgate.net |
| ZnTe-II (Cinnabar) | ZnTe-III (Cmcm) | 12.2–13.8 | Raman Spectroscopy (transition regime) | tandfonline.com |
Advanced Applications and Device Integration of Zinc Telluride
Photovoltaic Devices and Solar Cells
ZnTe as an Absorber Layer
With its direct and wide bandgap, zinc telluride is a promising material for use as an absorber layer in thin-film solar cells. researchgate.net Its high absorption coefficient enables it to effectively capture a significant portion of the solar spectrum, a critical characteristic for efficient energy conversion. marketresearchintellect.com Research has focused on optimizing the thickness of the ZnTe absorber layer to maximize solar cell performance. Studies have shown that an optimal thickness of around 2 micrometers can lead to significant improvements in conversion efficiency, short-circuit current density, and fill factor. researchgate.net In one study, a ZnTe/ZnS solar cell with an optimized ZnTe absorber layer thickness of 1184 nm achieved a power conversion efficiency of 17.45%. x-mol.net Another simulation study suggested that a cell structure of n-ZnO/n-CdS/p-ZnTe could theoretically achieve a 10% power conversion efficiency with a 2000 nm thick ZnTe layer. researchgate.net The ongoing development of ZnTe-based solar cells positions them as a competitive and cost-effective alternative to traditional silicon solar cells. researchgate.net
ZnTe as a Back Contact Layer in CdTe/CdSe Solar Cells
In cadmium telluride (CdTe) and cadmium selenide (B1212193) (CdSe) based solar cells, establishing an efficient and stable electrical contact at the back of the device is crucial for high performance. Zinc telluride is widely employed as a back contact layer to address this challenge. rsc.org The introduction of a ZnTe layer between the CdTe absorber and the metal contact helps to reduce the recombination of charge carriers at the back surface. rsc.org This is due to the formation of a favorable energy band alignment and a reduction in the contact resistance. mdpi.com
The use of copper-doped ZnTe (ZnTe:Cu) as a back contact has shown significant improvements in the open-circuit voltage (Voc) and fill factor (FF) of CdTe solar cells. mdpi.comnsf.gov In one study, the incorporation of a ZnTe:Cu back contact in an inverted CdTe nanocrystal solar cell structure resulted in a power conversion efficiency (PCE) of 6.38%, a notable increase from the 5.27% efficiency of a device without this layer. mdpi.com The improved performance was attributed to better band alignment and reduced charge recombination at the interface. mdpi.com Research has also indicated that a ZnTe back contact with a thickness of 300 nm is ideal for enhancing the efficiency of CdTe solar cells. ijert.org The recorded efficiency for a CdTe solar cell with a glass/FTO/MZO/CdSeTe/CdTe/ZnTe/metal contact architecture reached 22.1%. rsc.org
Table 1: Performance of CdTe Nanocrystal Solar Cells with and without a ZnTe:Cu Back Contact Layer mdpi.com
| Device Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| ITO/ZnO/CdSe/CdTe/Au | 5.27 | 19.97 | 0.56 | 47.15 |
| ITO/ZnO/CdSe/CdTe/ZnTe:Cu/Au | 6.38 | 19.73 | 0.65 | 49.75 |
ZnTe as a Buffer Layer and Antireflecting Coating
Zinc telluride's optical properties make it suitable for use as a buffer layer and an antireflecting coating (ARC) in solar cells. researchgate.net When used as a buffer layer, ZnTe can help to mitigate the harmful effects of toxic materials like cadmium, making it an environmentally friendlier alternative to conventional buffer layers such as CdS. bohrium.com In a study on Cu2ZnSnS4 (CZTS)-based solar cells, using ZnTe as a buffer layer resulted in a simulated efficiency of 23.47% with a ZnTe thickness of 50 nm. bohrium.com
As an antireflecting coating, a thin film of ZnTe can reduce the reflection of sunlight from the surface of the solar cell, thereby increasing the amount of light that enters the device. icm.edu.pl This is due to its favorable refractive index. rdd.edu.iq Research has shown that applying a ZnTe ARC can increase the energy conversion efficiency of a solar cell by as much as 44%. icm.edu.plresearchgate.net This improvement is primarily due to a significant increase in the short-circuit current. icm.edu.pl
Intermediate Band Solar Cells (IBSC) with ZnTe:O
The concept of intermediate band solar cells (IBSCs) offers a pathway to exceed the theoretical efficiency limits of conventional single-junction solar cells. aip.org This is achieved by introducing an "intermediate band" of energy levels within the semiconductor's bandgap, allowing the absorption of lower-energy photons. spiedigitallibrary.org Doping zinc telluride with oxygen (ZnTe:O) creates such an intermediate band. acs.org
Quantum Dot Sensitized Solar Cells (QDSCs) with ZnTe/CdSe
Quantum dot sensitized solar cells (QDSCs) are a promising photovoltaic technology that utilizes quantum dots as light absorbers. core.ac.uk The use of core/shell quantum dots, such as ZnTe/CdSe, has been shown to enhance the performance of these devices. capes.gov.brnih.gov
In a ZnTe/CdSe core/shell structure, the band alignment is engineered to improve charge separation and reduce charge recombination. nih.gov This type of "type-II" core/shell quantum dot has a larger conduction band offset compared to other systems like CdTe/CdSe. capes.gov.brnih.gov This larger offset leads to increased charge accumulation at the interface between the quantum dot and the titanium dioxide (TiO2) photoanode, resulting in an upward shift of the TiO2 conduction band edge and a higher photovoltage. capes.gov.brnih.govacs.org Research has demonstrated that ZnTe/CdSe based QDSCs exhibit a faster electron injection rate and can achieve a power conversion efficiency of up to 7.17%. capes.gov.brnih.gov
Optoelectronic and Photonic Devices
Due to its favorable electronic and optical properties, zinc telluride is a valuable material in the fabrication of a wide range of optoelectronic and photonic devices. wikipedia.org Its direct bandgap allows for efficient light emission, making it suitable for applications in light-emitting diodes (LEDs) and laser diodes. marketresearchintellect.com
Vanadium-doped zinc telluride (ZnTe:V) is a notable nonlinear optical material. It can be used in optical limiters to protect sensors from high-intensity light sources, such as laser dazzlers, while still allowing lower-intensity images to pass through. wikipedia.orguniversitywafer.com This material also shows superior photorefractive performance at wavelengths between 600 and 1300 nm, making it useful for applications like holographic interferometry and optical phase conjugation. wikipedia.org
Furthermore, ZnTe is employed in the generation and detection of terahertz (THz) radiation. When a ZnTe crystal is exposed to a high-intensity, subpicosecond light pulse, it emits a pulse of THz frequency through a process called optical rectification. wikipedia.org Conversely, when subjected to THz radiation, the crystal exhibits birefringence, allowing it to be used as an electro-optic detector. wikipedia.orguniversitywafer.com In the telecommunications industry, ZnTe's ability to efficiently convert electrical signals to optical signals makes it a crucial component in the development of photonic devices for fiber optic communications. marketresearchintellect.com
Photodetectors (UV-Visible-THz)
Zinc telluride (ZnTe) is a significant II-VI semiconductor compound with a direct bandgap of approximately 2.26 eV, making it a versatile material for photodetectors operating across a wide spectral range, from ultraviolet (UV) to visible and even into the terahertz (THz) region. researchgate.netresearchgate.net Its applicability in various photoelectronic devices stems from its favorable optical and electrical properties. researchgate.netnanorh.com
ZnTe-based photodetectors are engineered for light detection in the UV and visible regions. researchgate.net The performance of these detectors can be enhanced by introducing impurities or by creating heterostructures. researchgate.net For instance, combining ZnTe with silicon (Si) and tellurium dioxide (TeO2) in a heterojunction can result in a photodetector with ultra-broadband photoresponsivity from UV to near-infrared (NIR). researchgate.net One such device demonstrated a high responsivity of 75 mA/W and a detectivity of 1.4 × 10¹³ cm Hz¹/² /W at a zero-bias voltage when exposed to 850 nm light. researchgate.net
The efficiency of ZnTe photodetectors is notable in the blue-UV range, where their quantum efficiency can exceed 70%. next.gr In a 2022 study, aluminum-doped ZnTe photodiodes exhibited impressive performance metrics, including a low dark current density of 2x10⁻⁸ A/cm² at a -5 V bias, an external quantum efficiency of 85% at 530 nm, and a bandwidth greater than 1 GHz. next.gr
Furthermore, ZnTe crystals are prominent in the field of THz detection. They are used in free-space electro-optic detection where the THz pulse induces birefringence in the crystal, which is then read by a linearly polarized visible pulse. simtrum.com This electro-optic property allows for the characterization of THz pulses. simtrum.com
Table 1: Performance of Selected ZnTe-Based Photodetectors
| Device Structure | Spectral Range | Key Performance Metric | Wavelength | Bias | Reference |
|---|---|---|---|---|---|
| ZnTe/Si Heterojunction | UV-NIR | Responsivity: 75 mA/W | 850 nm | 0 V | researchgate.net |
| ZnTe/Si Heterojunction | UV-NIR | Detectivity: 1.4x10¹³ Jones | 850 nm | 0 V | researchgate.net |
| Al-doped ZnTe Photodiode | Visible | External Quantum Efficiency: 85% | 530 nm | N/A | next.gr |
| Al-doped ZnTe Photodiode | Visible | Dark Current Density: 2x10⁻⁸ A/cm² | N/A | -5 V | next.gr |
Light Emitting Diodes (LEDs) and Laser Diodes
The direct bandgap of zinc telluride is a key attribute that makes it highly suitable for light-emitting applications. nanorh.comnext.gr This property allows for efficient radiative recombination, leading to the emission of light when an electric current is passed through it. nanorh.com Consequently, ZnTe is a prime candidate for the fabrication of light-emitting diodes (LEDs) and laser diodes, particularly in the green-yellow portion of the visible spectrum (around 550-580 nm). next.grjkps.or.kr
The development of ZnTe-based LEDs has been a subject of research for some time, with its potential for producing pure green light being a significant driver. laserfocusworld.com Historically, a major challenge was the difficulty in creating stable p-n junctions, which is essential for LED operation. laserfocusworld.com However, advancements in crystal growth techniques, such as the vertical-gradient freezing method, have enabled the production of large, high-purity single crystals of ZnTe with low defect densities. laserfocusworld.com This has paved the way for the fabrication of stable p-n junctions and, subsequently, pure green LEDs. laserfocusworld.com
For laser diode applications, research has focused on heterostructures. For example, optical pumping of a ZnCdTe/ZnTe/ZnMgSeTe quantum well structure has demonstrated laser emission at 552 nm at room temperature. jkps.or.kr The ability to tailor the material properties of related alloys like ZnMgSeTe is crucial for developing these quantum well devices. jkps.or.kr These heterostructures are typically grown epitaxially on ZnTe substrates. jkps.or.kr The use of sputtering targets is also common for depositing the thin films required for these devices. ottamagation.com
Electro-optic Field Detectors
Zinc telluride and its related compound, cadmium zinc telluride (CZT), exhibit the Pockels electro-optic effect, a phenomenon where the refractive index of the material changes linearly with an applied electric field. aip.orgnasa.govaip.org This property is harnessed to create electro-optic field detectors. These detectors are used to investigate and map the internal electric fields in semiconductor crystals, which is crucial for optimizing the performance of devices like radiation detectors. aip.orgnasa.gov
By placing a CZT crystal between crossed polarizers and imaging the transmitted infrared (IR) light, researchers can visualize non-uniformities in the electric field. aip.org This technique has been used to study the impact of these non-uniformities on the signals produced by radiation detectors. aip.org The Pockels effect allows for a direct measurement of the electric field's two-dimensional distribution. scispace.com
Furthermore, the electro-optic effect in ZnTe is utilized for the detection of terahertz (THz) radiation. wikipedia.org When a ZnTe crystal is subjected to THz radiation, it becomes birefringent, causing a change in the polarization of a light beam passing through it. wikipedia.org This change in polarization can be measured, making ZnTe an effective electro-optic detector for THz frequencies. wikipedia.org Vanadium-doped ZnTe (ZnTe:V) is a specific type of non-linear optical photorefractive material used for protecting sensors at visible wavelengths. wikipedia.org
Optical Computing and Fiber Optics
Recent research into hybrid zinc telluride-based materials has suggested potential applications in optical computing and fiber optics. photonics.comazom.com A specific hybrid material, β-ZnTe(en)₀.₅, which consists of alternating layers of zinc telluride and an organic molecule, ethylenediamine (B42938), has shown intriguing properties under pressure. photonics.comsciencedaily.com
This material emits ultraviolet (UV) light, and researchers hypothesize that the characteristics of this emission, such as its glow, might shift depending on the structural phase of the material. photonics.comazom.com Since the phase can be altered by applying pressure, this opens up the possibility of using the material to encode or process information using light. photonics.comazom.com This capability could make β-ZnTe(en)₀.₅ a useful component in photonic applications, where light, instead of electricity, is used to move and store information, forming a basis for its potential use in optical computing and fiber optics. photonics.comsciencedaily.com
Memory and Data Storage Applications
Phase Change Memory
Zinc telluride has emerged as a promising material for phase-change memory (PCM) applications. researchgate.net PCM is a type of non-volatile memory that stores data by switching a material between amorphous and crystalline states, which have different electrical resistances. researchgate.net
Thin films of ZnTe have been shown to exhibit non-volatile memory behavior. researchgate.net The electrical resistivity of these films can drop by five to six orders of magnitude as they transition from an amorphous to a crystalline state upon heating. researchgate.net This significant change in resistance is the fundamental principle behind its use in memory cells. Furthermore, ZnTe has been investigated for its potential in Ovonic Threshold Switching (OTS) selector devices, which are critical components in high-density PCM arrays. researchgate.net Studies have shown that ZnTe-based selectors can exhibit desirable characteristics such as bidirectional threshold switching, high non-linearity, and fast switching speeds (less than 100 ns). researchgate.net
Hybrid Zinc Telluride-Based Materials for Data Storage
A novel hybrid material, β-ZnTe(en)₀.₅, composed of alternating layers of zinc telluride and the organic molecule ethylenediamine, is being explored for next-generation data storage. photonics.comsciencedaily.comscienceblog.com This layered semiconductor shows significant potential for phase-change memory due to its unique structural response to pressure. photonics.comazom.com
Researchers have discovered that β-ZnTe(en)₀.₅ undergoes dramatic structural phase transitions at relatively low pressures of 2.1 and 3.3 gigapascals (GPa). photonics.comscienceblog.com These pressures are about a tenth of what is typically required to induce a phase change in pure zinc telluride. azom.comscienceblog.com During these transitions, the material's structure rearranges, and its thickness can shrink by up to 8%. sciencedaily.comscienceblog.com
The different structural phases of the material can correspond to different electrical and optical properties, which can be used to encode digital information. photonics.comazom.com This makes it a strong candidate for ultrafast and durable phase-change memory that does not require a constant power source. photonics.comsciencedaily.com The layered structure and directional sensitivity of the material to pressure make it highly tunable and versatile for data storage applications. photonics.com
Table 2: Pressure-Induced Phase Transitions in β-ZnTe(en)₀.₅
| Pressure (GPa) | Observation | Potential Application | Reference |
|---|---|---|---|
| 2.1 | First pressure-induced phase transition | Phase Change Memory | photonics.comscienceblog.com |
Energy Storage Applications (Rechargeable Batteries)
ZnTe as Anode Material in Li/Na/K-ion Batteries
Zinc telluride is investigated as a high-capacity anode material for lithium-ion (Li-ion), sodium-ion (Na-ion), and potassium-ion (K-ion) batteries. In its pure form, ZnTe suffers from poor cycling stability due to mechanical stress from volume expansion and contraction. To mitigate this, ZnTe is often integrated into a conductive matrix, most commonly carbon, or combined with other materials like titanium dioxide (TiO2) and titanium carbide (TiC).
For Li-ion batteries , nanostructured ZnTe/C composites have demonstrated excellent electrochemical properties. These composites, where ZnTe nanocrystallites are embedded within an amorphous carbon matrix, exhibit high reversible capacities and stable long-term cycling. For instance, a ZnTe/C nanocomposite has been shown to deliver a high first charge capacity of 530 mAh g⁻¹ and maintain stable performance for over 200 cycles. aip.org The addition of other materials to create hybrid matrices, such as in ZnTe–TiO2–C and ZnTe@TiC-C composites, has further enhanced performance by effectively buffering the volume changes and improving conductivity. The ZnTe–TiO2–C nanocomposite delivered a reversible capacity of 561 mAh g⁻¹ over 100 cycles and showed excellent long-term stability with a capacity of 528 mAh g⁻¹ after 600 cycles at a current density of 0.5 A g⁻¹. nih.gov A ZnTe@TiC-C composite achieved a reversible capacity of 547 mAh/g after 300 cycles. acs.org
In Na-ion batteries , which are considered a cost-effective alternative to Li-ion batteries, ZnTe-based anodes also show promise. A ZnTe-C nanocomposite, synthesized via high-energy ball milling, exhibited good cycling life, with specific discharge capacities of 383 mAh g⁻¹ at 0.1 A g⁻¹ over 150 cycles and 373 mAh g⁻¹ at 0.5 A g⁻¹ after 500 cycles. researchgate.netacs.org The carbon matrix in these composites is crucial as it enhances electrical conductivity and acts as a buffer to accommodate the volume changes during the sodiation/desodiation process. researchgate.netacs.org Core-shell ZnTe@C nanowires have also been designed for sodium storage, offering a capacity of over 400 mAh g⁻¹ after 100 cycles. dntb.gov.ua
For K-ion batteries , the larger ionic radius of potassium presents greater challenges for electrode materials. However, heterostructures involving ZnTe have been explored to facilitate potassium storage. A CoTe2/ZnTe/Ti3C2Tx composite, for example, demonstrated excellent rate capability and cycling stability, retaining 89.4% of its capacity after 4000 cycles at a high current density. aip.org
Table 1: Performance of ZnTe-Based Anode Materials in Rechargeable Batteries
| Battery Type | Anode Material | Capacity | Cycling Performance | Current Density | Source(s) |
|---|---|---|---|---|---|
| Li-ion | ZnTe/C nanocomposite | 530 mAh g⁻¹ (1st charge) | Stable over 200 cycles | Not specified | aip.org |
| Li-ion | ZnTe–TiO₂–C | 561 mAh g⁻¹ | Reversible over 100 cycles | Not specified | nih.gov |
| Li-ion | ZnTe–TiO₂–C | 528 mAh g⁻¹ | Reversible after 600 cycles | 0.5 A g⁻¹ | nih.gov |
| Li-ion | ZnTe@TiC-C | 547 mAh g⁻¹ | Reversible after 300 cycles | 0.1 A g⁻¹ | acs.org |
| Na-ion | ZnTe-C composite | 383 mAh g⁻¹ | Reversible over 150 cycles | 0.1 A g⁻¹ | researchgate.netacs.org |
| Na-ion | ZnTe-C composite | 373 mAh g⁻¹ | Reversible after 500 cycles | 0.5 A g⁻¹ | researchgate.netacs.org |
| Na-ion | ZnTe@C nanowires | >400 mAh g⁻¹ | After 100 cycles | 50 mA g⁻¹ | dntb.gov.ua |
Reaction Mechanisms in Electrochemical Energy Storage
The energy storage mechanism of Zinc Telluride in alkali-ion batteries is primarily based on a combination of conversion and alloying reactions.
During the discharge process (lithiation/sodiation/potassiation), ZnTe reacts with the alkali ions (Li⁺, Na⁺, or K⁺). This initial step is a conversion reaction , where ZnTe is converted into metallic zinc (Zn) and an alkali telluride (e.g., Li₂Te, Na₂Te, KₓTe).
ZnTe + 2M⁺ + 2e⁻ ↔ Zn + M₂Te (where M = Li, Na, K)
Following the conversion reaction, the newly formed metallic zinc can further react with the alkali ions to form a zinc-alkali alloy (e.g., LiₓZn, NaₓZn, KₓZn). This is an alloying reaction .
Zn + xM⁺ + xe⁻ ↔ MₓZn
During the charging process, these reactions are reversed (dealloying and reconversion). The alkali-zinc alloy decomposes, releasing the alkali ions, and the metallic zinc reacts with the alkali telluride to reform Zinc Telluride. aip.org
However, the reversibility of the conversion reaction is often incomplete, which can lead to capacity fading over subsequent cycles. The use of a carbon matrix or other buffering materials is critical not only for managing volume expansion but also for facilitating these electrochemical reactions. researchgate.netacs.org The conductive matrix improves electron transport and helps maintain the structural integrity of the electrode, which is essential for the reversibility of the conversion and alloying processes. researchgate.netacs.org Studies using ex-situ X-ray diffraction have confirmed these electrochemical conversion and partial recombination reactions between ZnTe and lithium. aip.org For sodium-ion batteries, the buffering carbon matrix has been shown to suppress the large volume changes associated with the alloying/dealloying mechanism, thereby enhancing the stability and performance of the anode. researchgate.netacs.org
Other Advanced Applications
Beyond energy storage, the unique semiconductor properties of Zinc Telluride make it a valuable material in other advanced technological fields, including radiation detection and chemical sensing.
Radiation Detectors (e.g., CdZnTe for X-ray and IR imaging)
Zinc Telluride is a critical component in the ternary compound Cadmium Zinc Telluride (CdZnTe or CZT), a leading semiconductor material for detecting X-rays and gamma rays at room temperature. scilit.com While Cadmium Telluride (CdTe) is itself a capable detector material, the addition of Zinc Telluride to form a CdZnTe alloy significantly enhances its properties for detector applications. acs.org
The primary role of adding ZnTe to the CdTe matrix is to increase the material's band gap. acs.org CdTe has a band gap of approximately 1.5 eV, whereas ZnTe has a wider band gap of 2.26 eV. nih.gov By alloying the two, the band gap of CZT can be tuned (typically to between 1.57 and 2.2 eV), which is crucial for reducing leakage current and electronic noise, thereby enabling efficient room-temperature operation without the need for cryogenic cooling. scilit.comacs.org
The incorporation of zinc also strengthens the crystal lattice, enhancing its micro-hardness and reducing the density of defects like dislocations and sub-grain boundaries. Research indicates that the optimal concentration of zinc for high-performance detectors is around 10%. dntb.gov.ua This composition appears to provide the best balance of high resistivity and good charge transport properties, leading to superior energy resolution in detectors used for astrophysical and medical imaging. acs.org
Chemical Sensors (e.g., NH₃ sensing)
Zinc Telluride is also being explored for its potential in chemical sensing applications, particularly for the detection of ammonia (B1221849) (NH₃). Theoretical studies have shown that the (220) crystal facet of a ZnTe monolayer exhibits high adsorption energy for NH₃, indicating excellent selective sensing properties. researchgate.net
Experimental work has demonstrated that ZnTe can act as an efficient electrocatalyst for the reduction of nitrogen to ammonia under ambient conditions. nih.govacs.org This is attributed to the preferential binding of nitrogen molecules to the zinc sites on the (111) plane of the ZnTe crystal. This inherent affinity for nitrogen-containing molecules forms the basis of its use in ammonia sensors.
In practical sensor development, ZnTe is often used in composite or doped forms to enhance sensitivity and selectivity. Solid solutions of Cadmium Sulfide (B99878) and Zinc Telluride, specifically (CdS)₀.₁(ZnTe)₀.₉, have been identified as highly sensitive materials for ammonia detection. aip.orgaip.org The interaction between the semiconductor surface and ammonia gas molecules leads to measurable changes in the material's properties. aip.orgaip.org Additionally, sensors based on ZnTe nanodots electrochemically decorated on single-walled carbon nanotubes (SWCNTs) have shown confirmed selectivity for ammonia gas. These findings highlight the promise of ZnTe-based materials for creating sensitive and selective devices for environmental and industrial monitoring of toxic gases like ammonia.
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | Formula | PubChem CID |
|---|---|---|
| Zinc Telluride | ZnTe | 3362486 aip.org |
| Lithium | Li | 3028194 |
| Sodium | Na | 5360545 acs.org |
| Potassium | K | 5462222 aip.org |
| Carbon | C | 5462310 |
| Titanium Dioxide | TiO₂ | 26042 researchgate.net |
| Titanium Carbide | TiC | 16211963 |
| Cadmium Zinc Telluride | CdZnTe | 133065442 |
| Ammonia | NH₃ | 222 |
| Cadmium Telluride | CdTe | 91501 |
Future Directions and Emerging Research Areas
Exploration of Novel Doping Strategies for Enhanced Performance
The intentional introduction of impurities, or doping, is a cornerstone of semiconductor technology, and researchers are actively exploring novel doping strategies to unlock the full potential of zinc telluride (ZnTe). The goal is to precisely control its electrical and optical properties for various applications.
One area of focus is understanding and manipulating the effects of different dopants. For instance, doping ZnTe with copper (Cu) or silver (Ag) has been shown to decrease the material's resistivity. colab.wsresearchgate.net Specifically, the resistivity of as-deposited ZnTe thin films, which is around 10^6 Ω·cm, can be significantly reduced to 68.97 Ω·cm with Cu immersion and 10^4 Ω·cm with Ag immersion. colab.wsresearchgate.net Copper doping, in particular, is a promising avenue for creating p-type ZnTe, which is essential for many electronic devices. mdpi.com Studies have shown that increasing the concentration of Cu in ZnTe thin films leads to an increase in DC electrical conductivity, which is attributed to larger grain sizes that reduce the scattering of charge carriers at grain boundaries. mdpi.com The optical band gap of ZnTe has also been observed to decrease with increasing Cu content, a phenomenon linked to the Burstein-Moss effect. mdpi.com
Researchers are also investigating the impact of other elements. For example, gadolinium (Gd) doping has been shown to influence the crystalline structure of ZnTe films. aip.org At low concentrations, Gd can reduce the lattice constant, a phenomenon that theoretical calculations suggest is due to the formation of defect complexes involving substitutional Gd ions and vacancies in the host lattice. aip.org
First-principles calculations, a type of computational modeling, are proving to be invaluable in this exploration. These calculations help researchers predict the effects of various dopants on ZnTe's electronic structure and defect chemistry. For example, theoretical studies have investigated the effects of doping with chromium (Cr), predicting that it can induce ferromagnetism and create a half-metallic character in ZnTe. researchgate.net Other computational work has explored doping with tin (Sn) and germanium (Ge), finding that these elements introduce energy levels deep within the band gap of ZnTe. researchgate.net Furthermore, the native defect chemistry of ZnTe and how it is altered by the addition of selenium (Se) has been examined using advanced computational techniques. acs.org This theoretical groundwork is crucial for guiding experimental efforts toward the most promising doping strategies.
A significant challenge in doping ZnTe is the potential for the dopant to occupy different sites within the crystal lattice, leading to what is known as ambipolar doping. This has been computationally predicted for zinc-doped copper indium telluride (CuInTe₂), where zinc can act as either a donor or an acceptor. rsc.org Understanding and controlling this behavior is critical for achieving reliable and predictable doping outcomes.
Table 1: Effects of Various Dopants on Zinc Telluride Properties
| Dopant | Observed/Predicted Effect | Reference |
|---|---|---|
| Copper (Cu) | Decreased resistivity, p-type conductivity, decreased optical band gap. | colab.wsresearchgate.netmdpi.comaip.org |
| Silver (Ag) | Decreased resistivity. | colab.wsresearchgate.net |
| Gadolinium (Gd) | Altered crystalline structure, potential reduction in lattice constant. | aip.org |
| Chromium (Cr) | Predicted ferromagnetism and half-metallic character. | researchgate.net |
| Tin (Sn) | Predicted introduction of deep energy levels in the band gap. | researchgate.net |
| Germanium (Ge) | Predicted introduction of deep energy levels in the band gap. | researchgate.net |
| Selenium (Se) | Altered native defect chemistry. | acs.org |
Development of Hetero- and Nanostructured Zinc Telluride for Tailored Properties
Researchers are increasingly focusing on the development of zinc telluride (ZnTe) in the form of heterostructures and nanostructures to precisely control its properties for specific applications. frontiersin.orgworldscientific.com This approach moves beyond bulk materials to engineer ZnTe at the nanoscale, unlocking new functionalities.
A variety of synthetic methods are employed to create these advanced materials, including hydrothermal, solvothermal, thermolysis, and fusion methods. frontiersin.org These techniques provide a versatile toolbox for creating a range of ZnTe nanostructures, such as quantum dots, nanowires, and nanotubes. frontiersin.orgtaylorandfrancis.com The ability to control the morphology and size of these nanostructures is crucial, as these factors directly influence their optical and electronic properties. frontiersin.orgworldscientific.com For example, colloidal synthesis allows for the production of highly uniform nanoparticles with precise control over their size and shape. frontiersin.org
One significant area of research is the creation of core-shell heterostructures. For instance, ZnO/ZnTe core/shell nanocrystals have been synthesized and applied in photovoltaic devices. frontiersin.org Another example is the development of ZnTe/ZnTe:O/ZnO core-shell nanowires, which have been coupled with plasmonic antennas to tailor their light emission properties. nih.gov This coupling can enhance both the near-band-edge emission and sub-gap excitonic emission of the nanowires. nih.gov
The unique properties of nanostructured ZnTe make it suitable for a variety of applications. For example, its excellent semiconducting and optical properties are leveraged in optoelectronic devices, photovoltaic systems, and radiation detectors. marketresearchintellect.com The direct bandgap of approximately 2.26 eV and high exciton (B1674681) binding energy of about 13 meV make nanostructured ZnTe an efficient light emitter, particularly in quantum-confined systems like quantum dots and nanowires where non-radiative recombination is reduced. next.gr
Furthermore, the creation of heterojunctions with other semiconductors is a key strategy for developing advanced electronic devices. For instance, ZnSe/ZnTe heterojunctions have been studied for their potential in sensing applications. mdpi.com The combination of ZnTe with materials like CdTe is also of great interest for solar cell applications, as ZnTe can form a low-resistance contact with CdTe. taylorandfrancis.commdpi.com
Integration of Zinc Telluride in Hybrid Organic-Inorganic Systems
The integration of zinc telluride (ZnTe) into hybrid organic-inorganic systems is a rapidly advancing field of research, aiming to combine the advantageous properties of both material classes. photonics.comaip.org These hybrid systems merge the desirable electronic and optical properties of inorganic semiconductors like ZnTe with the flexibility and solution-processability of organic materials. photonics.comaip.org This synergy opens up possibilities for novel and improved electronic and optoelectronic devices. aip.orgcore.ac.uk
A significant area of application for these hybrid materials is in solar cells. core.ac.ukshu.ac.uk By combining ZnTe with organic semiconductors, researchers aim to create low-cost and efficient photovoltaic devices. core.ac.uk One approach involves using ZnTe as a component in bulk heterojunction solar cells, where it is mixed with a conductive organic polymer. core.ac.uk Another strategy is to use ZnTe in conjunction with other inorganic nanoparticles and organic materials like copper phthalocyanine (B1677752) (CuPc). researchgate.net
Beyond solar cells, ZnTe-based hybrid systems are being explored for light-emitting devices (LEDs). chalcogen.ro For example, white light-emitting devices have been developed using ZnTe nanocrystals in a hybrid structure with conductive polymers like PVV:PSS and organic molecules such as aluminum tris(8-hydroxyquinoline) (Alq3) and titanium oxide (TiO2). chalcogen.ro In these devices, the organic components can facilitate charge transport, leading to improved device performance. chalcogen.ro
A notable example of a ZnTe-based hybrid material is β-ZnTe(en)₀.₅, which consists of alternating layers of zinc telluride and the organic molecule ethylenediamine (B42938). photonics.comaip.orgsciencedaily.com This layered material exhibits high crystallinity and stability, and its optical properties can be tuned. aip.org Recent studies have shown that this material undergoes significant structural changes under pressure, making it a potential candidate for phase-change memory, a type of high-speed and long-lasting data storage. photonics.comsciencedaily.com
The performance of these hybrid devices is highly dependent on the interface between the organic and inorganic components. For example, in hybrid thin films of ZnTe and magnesium phthalocyanine (MgPc), the interaction between the two materials is primarily through surface interactions. scholarsresearchlibrary.com The optical absorption of these hybrid films can be enhanced by increasing the proportion of ZnTe, leading to increased photoconductivity. scholarsresearchlibrary.com
Advanced Computational Predictions for Material Design
Advanced computational methods, particularly those based on density functional theory (DFT), are playing an increasingly crucial role in the design and prediction of zinc telluride (ZnTe) properties. worldscientific.comirjet.netaip.org These first-principles calculations allow researchers to investigate the structural, electronic, and thermodynamic properties of ZnTe without the need for initial experimental input, thereby accelerating the materials discovery process. irjet.netaps.org
One of the primary applications of these computational tools is the study of the fundamental properties of ZnTe. Researchers have used DFT to perform structural optimization, calculating parameters such as the equilibrium lattice constant and bulk modulus, which have shown good agreement with experimental values. irjet.netaip.org The electronic band structure and density of states (DOS) have also been extensively calculated, providing insights into the material's semiconducting nature. researchgate.netirjet.netaip.org For instance, calculations have confirmed that ZnTe is a direct band gap semiconductor. irjet.net
Computational models are also instrumental in understanding and predicting the effects of defects and doping on the properties of ZnTe. DFT calculations have been employed to study various point defects, including vacancies, interstitials, and anti-site defects, and to determine their stability and charge states. researchgate.net This is critical for understanding how defects impact the material's performance in optoelectronic applications. researchgate.net Furthermore, these models can predict how different dopants will affect the electronic and magnetic properties of ZnTe. For example, ab-initio calculations have been used to study the effects of doping with chromium (Cr), predicting the stabilization of a ferromagnetic state. researchgate.net Similarly, the impact of doping with tin (Sn) and germanium (Ge) on the electronic structure has been investigated. researchgate.net
Machine learning (ML) is an emerging tool that, when combined with high-throughput DFT calculations, offers a powerful framework for predicting defect properties in a wide range of semiconductors, including ZnTe. nih.govnsf.gov This approach allows for the rapid screening of a vast chemical space of potential impurities to identify those that will impart desired functionalities. nih.govnsf.gov
Beyond bulk properties, computational models are also used to simulate more complex phenomena. For example, models have been developed to understand the crystal growth of cadmium zinc telluride (CZT), a related material, which can inform the production of high-quality ZnTe crystals. psu.eduresearchgate.net These models can predict the impact of process changes on crystal growth, offering a cheaper and faster alternative to experiments. psu.eduresearchgate.net
Industrial Scale-up and Commercialization Challenges
While zinc telluride (ZnTe) and its alloys like cadmium zinc telluride (CZT) hold significant promise for a variety of applications, including radiation detectors and solar cells, several challenges hinder their widespread industrial scale-up and commercialization. taylorandfrancis.commarketresearchintellect.comwsu.eduutep.edu
A major hurdle is the difficulty in producing large, high-quality single crystals of ZnTe and CZT. psu.eduwsu.edu The growth of these materials is often plagued by poor thermo-physical properties and the lack of a strong preferred growth direction, which makes achieving a high yield of single crystalline material challenging. wsu.edu Current industrial flux growth techniques are inherently slow and often require post-processing, which adds to the cost and complexity of manufacturing. wsu.edu The presence of defects, such as tellurium inclusions, can severely degrade the performance of devices made from these materials. aip.orgnasa.gov
To address these challenges, researchers are exploring alternative crystal growth methods. The Accelerated Crucible Rotation Technique (ACRT) is one such method that has shown promise in reducing production time and enabling the growth of larger crystals. wsu.edu The traveling heater method (THM) is another technique being developed for the commercial-scale production of CZT crystals. aip.orgaip.org Additionally, efforts are underway to modify post-growth annealing processes to reduce the density of structural and intrinsic defects. aip.orgaip.org
The cost and availability of high-purity raw materials can also be a limiting factor for commercialization. Furthermore, the processes used to deposit ZnTe thin films, which are crucial for applications like solar cells, can be complex and expensive. utep.edu While techniques like close space sublimation (CSS) are being explored as a more cost-effective deposition method, further optimization is needed for mass production. utep.edu
The commercialization of ZnTe-based products is also dependent on market trends and the development of new applications. Collaborations between manufacturers and research institutions are seen as a key strategy to drive innovation and expedite the commercialization of advanced ZnTe-based products. marketresearchintellect.com As technology advances and the demand for high-performance materials in the renewable energy and electronics sectors grows, the commercial prospects for high-purity ZnTe are expected to improve. marketresearchintellect.com
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing high-purity Zinc Telluride crystals, and how do synthesis parameters influence crystal quality?
- Methodological Answer : ZnTe synthesis typically employs molecular beam epitaxy (MBE) or chemical vapor deposition (CVD) . Key parameters include:
- Substrate temperature (optimal range: 300–400°C for MBE ).
- Stoichiometric control of Zn:Te ratios to minimize defects like Te vacancies .
- Post-growth annealing in inert atmospheres (e.g., Ar) to enhance crystallinity .
- Characterization: Use X-ray diffraction (XRD) to confirm cubic zincblende structure and energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .
Q. How do researchers characterize the structural and electronic properties of Zinc Telluride thin films?
- Methodological Answer :
- Structural analysis :
- Atomic force microscopy (AFM) for surface roughness (<5 nm RMS for high-quality films ).
- Transmission electron microscopy (TEM) to identify grain boundaries and defects .
- Electronic properties :
- UV-Vis spectroscopy to measure the direct bandgap (~2.26 eV at 300K) .
- Hall effect measurements to determine carrier concentration and mobility (p-type conductivity with hole mobility ~40 cm²/V·s ).
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported bandgap values of Zinc Telluride under varying conditions?
- Methodological Answer : Contradictions in bandgap values (e.g., 2.2–2.4 eV) arise from doping effects , strain , or measurement techniques . To address this:
- Control synthesis conditions : Ensure identical substrate materials and growth rates to isolate strain effects .
- Cross-validate measurements : Combine ellipsometry , photoluminescence (PL) , and UV-Vis to account for instrumental biases .
- Statistical analysis : Use ANOVA to assess variability across batches .
Q. How can Zinc Telluride-based detectors be optimized for high-resolution imaging in positron emission tomography (PET) systems?
- Methodological Answer : Key factors include:
- Crystal geometry : Use pixelated CdZnTe (CZT) detectors with <1 mm anode spacing to improve charge collection efficiency .
- Charge steering electrodes : Implement Frisch-grid designs to reduce signal noise and enhance spatial resolution (<0.5 mm FWHM ).
- Data acquisition : Optimize pulse-shaping algorithms to discriminate between gamma-ray interactions and background noise .
Q. What are the challenges in doping Zinc Telluride with rare-earth elements (e.g., Gadolinium), and how do surface vs. bulk doping effects influence optoelectronic performance?
- Methodological Answer :
- Challenges : Rare-earth dopants (e.g., Gd³⁺) tend to segregate at grain boundaries, reducing doping efficiency .
- Surface vs. bulk effects :
- X-ray photoelectron spectroscopy (XPS) reveals surface oxidation (e.g., TeO₂ formation) that masks dopant signals .
- Secondary ion mass spectrometry (SIMS) quantifies bulk dopant distribution.
- Mitigation: Use encapsulation layers (e.g., Al₂O₃) during annealing to suppress surface oxidation .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in phase diagram data for the Zn-Te system?
- Methodological Answer : Historical discrepancies (e.g., peritectic vs. eutectic reactions) stem from impurity levels and measurement techniques (e.g., differential thermal analysis vs. Knudsen cell vaporization ). To resolve:
- Reproduce experiments using ultra-high-purity precursors (>99.999%).
- Cross-reference with computational phase diagrams (CALPHAD models) .
Experimental Design Tables
Table 1 : Synthesis Parameters for ZnTe Thin Films
| Method | Temperature (°C) | Pressure (Torr) | Zn:Te Ratio | Bandgap (eV) | Reference |
|---|---|---|---|---|---|
| MBE | 320–380 | 10⁻⁸–10⁻¹⁰ | 1:1.05 | 2.24–2.28 | |
| CVD | 450–500 | 10⁻²–10⁻³ | 1:1.1 | 2.20–2.25 |
Table 2 : Common Contradictions in ZnTe Research
| Parameter | Reported Range | Likely Cause | Resolution Strategy |
|---|---|---|---|
| Bandgap (300K) | 2.2–2.4 eV | Strain, doping, measurement | Cross-validate with PL/UV-Vis |
| Hole Mobility | 20–80 cm²/V·s | Defect density variations | Optimize annealing conditions |
| Thermal Stability | Decomposition at 500°C vs. 600°C | Impurity-driven reactions | Use high-purity precursors |
Key Recommendations
- Reproducibility : Document synthesis parameters (e.g., substrate type, gas flow rates) in line with Materials and Methods standards .
- Data Validation : Use open-access datasets (e.g., crystallography databases) to benchmark results .
- Ethical Practices : Cite primary literature and avoid over-reliance on secondary summaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
